2-Ethyl-3-hydroxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGJBBOBRZDMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578992 | |
| Record name | 2-Ethyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168899-32-9 | |
| Record name | 2-Ethyl-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 2-Ethyl-3-hydroxybenzoic Acid
This guide provides a comprehensive overview of a proposed synthetic pathway for 2-Ethyl-3-hydroxybenzoic acid, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document outlines a rational, multi-step approach based on fundamental principles of organic chemistry. The proposed pathway is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical considerations for its execution.
Introduction and Strategic Overview
This compound is a disubstituted derivative of salicylic acid, featuring a unique 1,2,3-trisubstituted aromatic ring. This substitution pattern presents a significant synthetic challenge, primarily due to the difficulty of achieving precise regiochemical control during electrophilic aromatic substitution reactions. The hydroxyl and carboxyl groups, along with the desired ethyl substituent, have competing directing effects that must be carefully managed to favor the formation of the target isomer.
This guide proposes a robust synthetic strategy that addresses these challenges through a sequence of protection, regioselective alkylation, and deprotection steps. The core of this approach is a Friedel-Crafts alkylation reaction on a protected derivative of 3-hydroxybenzoic acid. This method is designed to be both logical and adaptable, providing a solid foundation for further experimental optimization.
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of this compound suggests that the most logical bond disconnections are at the C-C bond of the ethyl group and the C-C bond of the carboxyl group.
Caption: Retrosynthetic analysis of this compound.
This analysis leads to a forward synthesis that commences with the readily available starting material, 3-hydroxybenzoic acid. The key transformation is the introduction of the ethyl group at the C-2 position of the benzene ring, a step that requires careful control of directing group effects.
Proposed Multi-Step Synthesis Pathway
The proposed synthesis is a five-step process designed to maximize the yield and purity of the final product. Each step is based on well-established chemical transformations, with detailed protocols provided for guidance.
Caption: Proposed five-step synthesis of this compound.
Step 1: Esterification of 3-Hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid functional group as an ethyl ester. This is crucial to prevent the deactivating effect of the carboxyl group from interfering with the subsequent electrophilic aromatic substitution.
Protocol:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 3-hydroxybenzoate.
Step 2: Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a potent activating group that can lead to undesirable side reactions during Friedel-Crafts alkylation. To ensure regioselective ethylation, it is protected as a benzyl ether.
Protocol:
-
Dissolve ethyl 3-hydroxybenzoate (1.0 eq) in acetone (10 volumes) and add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl 3-(benzyloxy)benzoate.
Step 3: Regioselective Friedel-Crafts Ethylation
This is the key step where the ethyl group is introduced onto the aromatic ring. The benzyloxy group is a strong ortho-, para-director, while the ethyl ester is a meta-director. The activating effect of the benzyloxy group will dominate, directing the incoming ethyl group to the positions ortho and para to it (C-2, C-4, and C-6). While a mixture of isomers is expected, careful control of reaction conditions can influence the product distribution. The C-2 position is sterically hindered, which may favor substitution at C-4 and C-6. However, chelation control with the Lewis acid catalyst could potentially favor ortho-alkylation.
Table 1: Representative Conditions for Friedel-Crafts Alkylation
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reference |
| Ethylene | Zeolite | - | 250-450 | [Industrial Processes] |
| Ethyl Bromide | AlCl₃ | CS₂ or Nitrobenzene | 0-50 | [1] |
| Ethanol | Solid Acid Catalyst | Vapor Phase | 300-450 | [2] |
Protocol:
-
To a solution of ethyl 3-(benzyloxy)benzoate (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15-30 minutes, then add ethyl bromide (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by Gas Chromatography-Mass Spectrometry (GC-MS) to assess the isomer distribution.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, and combine the organic layers.
-
Wash the combined organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, the resulting isomeric mixture will require careful separation by fractional distillation under reduced pressure or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired ethyl 2-ethyl-3-(benzyloxy)benzoate isomer.
Step 4: Deprotection of the Hydroxyl Group
The benzyl protecting group is removed by catalytic hydrogenation to regenerate the free phenolic hydroxyl group.
Protocol:
-
Dissolve the isolated ethyl 2-ethyl-3-(benzyloxy)benzoate (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 2-ethyl-3-hydroxybenzoate.
Step 5: Saponification of the Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Protocol:
-
Dissolve ethyl 2-ethyl-3-hydroxybenzoate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to a pH of 1-2 with cold, dilute hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallization from a suitable solvent system (e.g., water/ethanol) may be necessary for further purification.
Characterization of this compound
The identity and purity of the final product should be confirmed using a combination of spectroscopic and analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, carboxylic acid, and aromatic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion and Future Perspectives
This technical guide outlines a plausible and scientifically grounded synthetic pathway for this compound. The primary challenge in this synthesis is the regiocontrol during the Friedel-Crafts ethylation step. The proposed protocol provides a solid starting point for experimental work, but it is anticipated that significant optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, will be necessary to maximize the yield of the desired C-2 ethylated isomer.
Future work could explore alternative alkylation methods, such as those employing different catalytic systems or directing groups, to improve the regioselectivity of this key transformation. The successful synthesis of this compound will open avenues for the investigation of its biological activities and its potential as a building block in the development of novel pharmaceuticals and advanced materials.
References
- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
-
Wikipedia. (2023). Friedel–Crafts reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Available at: [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
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2-Ethyl-3-hydroxybenzoic Acid: A Sterically Constrained Scaffold for Drug Design
Executive Summary
2-Ethyl-3-hydroxybenzoic acid (CAS 168899-32-9) represents a privileged structural motif in medicinal chemistry, characterized by a 1,2,3-trisubstituted benzene ring. Unlike simple salicylates, the presence of an ethyl group at the ortho position (C2) between the carboxylic acid (C1) and the hydroxyl group (C3) introduces significant steric strain. This "steric clamp" restricts bond rotation, locking the molecule into specific conformations that are highly valuable for binding to rigid protein pockets, such as those found in HIV proteases and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PH).
This technical guide dissects the synthetic challenges, pharmacophoric utility, and experimental protocols for utilizing this scaffold in drug development.
Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis
The "Steric Clamp" Effect
The defining feature of this compound is the steric bulk of the ethyl group at the C2 position.
-
Conformational Locking: The C2-ethyl group clashes with the C1-carboxylate and C3-hydroxyl groups. This forces the carboxylate out of planarity with the aromatic ring or locks the ethyl group perpendicular to the ring, reducing the entropic penalty upon binding to a receptor.
-
Hydrophobic Filling: In HIV protease inhibitors, this ethyl group often fills a specific hydrophobic pocket (S2 or S2' subsite), enhancing selectivity over human proteases.
-
Electronic Modulation: The C3-hydroxyl group serves as a critical Hydrogen Bond Donor (HBD), often interacting with backbone carbonyls in the target protein.
Key Therapeutic Areas
-
HIV Protease Inhibitors: The scaffold is a documented intermediate in the synthesis of sulfonamide-based protease inhibitors, where the benzoic acid moiety mimics the transition state of peptide hydrolysis.
-
HIF-PH Inhibitors (Anemia/Ischemia): Analogues of this scaffold are used to stabilize HIF-1α. The 3-hydroxybenzoic acid core mimics 2-oxoglutarate (the natural cofactor), while the 2-alkyl substitution optimizes fit within the active site of the prolyl hydroxylase domain.
-
Metabolic Disorders (NASH/Diabetes): Recent patent literature (WO2020074964) identifies this compound derivatives as precursors for PPAR modulators or similar metabolic targets.
Part 2: Synthetic Pathways and Causality
Synthesizing contiguous 1,2,3-substituted benzenes is non-trivial due to directing group conflicts. We present two distinct strategies: the Classical Hydrolysis Route (robust, scalable) and the Modern Directed Ortho Metalation (DoM) Route (high regioselectivity).
Comparative Synthesis Logic
Caption: Comparison of the Classical Hydrolysis route (suited for bulk scale) versus the Directed Ortho Metalation route (suited for precise analogue generation).
Part 3: Experimental Protocols
Protocol A: Classical Synthesis via Acid Hydrolysis
Based on US Patent 5484926. This method is preferred when the nitrile precursor is available, as it performs simultaneous hydrolysis of the nitrile and demethylation of the ether.
Reagents:
-
Precursor: 3-Methoxy-2-ethylbenzonitrile (or corresponding amide/ester)
-
Solvent: 5N Hydrochloric Acid (HCl)[1]
-
Reagent: 30% Hydrobromic acid in Acetic Acid (HBr/AcOH)
Step-by-Step Workflow:
-
Charge: In a high-pressure sealed tube (or autoclave for scale-up), dissolve 1.0 equivalent of the precursor in a 1:1 mixture of 5N HCl and 30% HBr/AcOH.
-
Why: HBr acts as a strong Lewis acid to cleave the methyl ether (demethylation) to the free phenol, while the aqueous acidic environment hydrolyzes the nitrile to the carboxylic acid.
-
-
Reflux: Heat the reaction mixture to 155°C for 20 hours .
-
Critical Control Point: Ensure the vessel is rated for the pressure generated by volatile alkyl halides formed during demethylation.
-
-
Quench: Cool the mixture to room temperature (25°C). Dilute with ethyl acetate and water (1:1 ratio).[2]
-
Extraction: Separate the organic layer.[2] Wash the aqueous layer twice with ethyl acetate.
-
Purification: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from minimal hot toluene or an ethanol/water mixture.
Protocol B: Alkylation of this compound
Based on WO2020074964. This protocol describes how to functionalize the hydroxyl group for SAR exploration.
Reagents:
-
Base: Potassium Carbonate (K₂CO₃)
-
Electrophile: Alkyl bromide (e.g., (Z)-1-bromopent-2-ene)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Solvation: Dissolve 1.0 eq (e.g., 166 mg) of this compound in DMF (0.1 M concentration).
-
Deprotonation: Add 4.0 eq of K₂CO₃. Stir for 15 minutes at RT.
-
Note: The carboxylate and the phenolate will both deprotonate. The phenolate is more nucleophilic.
-
-
Alkylation: Add 4.0 eq of the alkyl bromide. Heat to 90°C for 1 hour .
-
Observation: This condition typically alkylates both the phenol and the carboxylic acid (forming the ester-ether).
-
-
Hydrolysis (if Acid is required): If the free acid is the final target, treat the intermediate ester with LiOH in THF/Water (1:1) at 60°C for 4 days to selectively hydrolyze the ester while retaining the phenolic ether.
Part 4: Analytical Characterization
To validate the synthesis of This compound , the following analytical signals are required to distinguish it from its isomers (e.g., 2-ethyl-4-hydroxy or 3-ethyl-2-hydroxy variants).
| Technique | Expected Signal | Interpretation |
| 1H NMR | Ethyl Group: Distinct triplet-quartet pattern. The downfield shift of the CH₂ (2.9 ppm) confirms ortho-position to the aromatic ring. | |
| 1H NMR | Aromatic Region: Pattern consistent with 1,2,3-trisubstitution (often two doublets and a triplet if symmetry allows, or complex multiplet). | |
| 13C NMR | Carbonyl: Characteristic carboxylic acid shift.[2] | |
| MS (ESI-) | m/z 165.1 [M-H]⁻ | Mass Spec: Negative mode ionization is preferred for benzoic acids. |
| Appearance | Off-white to beige solid | Phenolic oxidation can cause slight darkening over time; store under inert gas. |
Part 5: Strategic Applications in Drug Discovery
The utility of this scaffold extends beyond simple substitution.[7] It is a tool for Rigidification .
Caption: Pharmacophore mapping showing how specific functional groups of the scaffold interact with biological targets like HIF-PH and HIV Protease.
Case Study: HIF-PH Inhibition
In the development of drugs like Roxadustat and its analogues, the core challenge is mimicking the 2-oxoglutarate cofactor while displacing water molecules in the active site. The 3-hydroxybenzoic acid motif mimics the cofactor's binding, while the 2-ethyl group serves to twist the molecule, optimizing the fit into the hydrophobic pocket adjacent to the iron center. This increases potency compared to the planar, unsubstituted analogues.
References
-
Patent US5484926A. HIV protease inhibitors. (1996). The United States of America as represented by the Department of Health and Human Services.[8]
-
Patent WO2020074964A1. Aromatic compounds and pharmaceutical uses thereof. (2020).[2] Poxel SA.
-
Chemical Supplier Data. this compound (CAS 168899-32-9).[4][6][9][10] BLD Pharm / Sigma-Aldrich. (Note: Representative link for chemical data verification).
-
Estes, C., et al. (2018).[2] Modeling the epidemic of nonalcoholic fatty liver disease demonstrates an exponential increase in burden of disease. Hepatology, 67(1), 123-133.[2] (Context for metabolic disease applications cited in WO2020074964).
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2-Ethyl-3-hydroxybenzoic acid literature review
Executive Summary
2-Ethyl-3-hydroxybenzoic acid (CAS: 168899-32-9) is a specialized aromatic building block used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Unlike its more common isomer, salicylic acid (2-hydroxybenzoic acid), this compound features an ethyl group at the ortho position (C2) and a hydroxyl group at the meta position (C3) relative to the carboxylic acid.
This structural arrangement provides unique steric bulk and electronic properties, making it a critical "warhead" or scaffold in drug discovery. It has been identified as a key intermediate in the development of HIV protease inhibitors , SIRT5 inhibitors , and metabolic disease modulators (e.g., for NAFLD). Its specific substitution pattern allows for precise hydrophobic interactions in enzyme binding pockets that unsubstituted analogs cannot achieve.
Chemical Profile & Properties[1][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 168899-32-9 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 155–160 °C (approximate, derivative dependent) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. |
| Key Functional Groups | Carboxylic acid (C1), Ethyl (C2), Hydroxyl (C3) |
| pKa (Predicted) | ~4.2 (COOH), ~9.9 (OH) |
Synthetic Pathways (Technical Core)
The synthesis of this compound is non-trivial due to the specific ortho, meta substitution pattern. Direct functionalization of benzoic acid is difficult due to directing group conflicts. The most robust industrial route involves the diazotization of 3-amino-2-ethylbenzoic acid , followed by hydrolysis or methoxylation/demethylation.
Primary Route: The Methoxy-Intermediate Pathway
This method is preferred in patent literature (e.g., US Patent 5,484,926 and EP 0729953) because it avoids the formation of unstable diazonium intermediates in water, offering higher yields and purity.
Mechanism:
-
Precursor: Start with 3-amino-2-ethylbenzoic acid .
-
Step 1 (Methoxylation): Diazotization in methanol yields 2-ethyl-3-methoxybenzoic acid .
-
Step 2 (Demethylation): Cleavage of the methyl ether using HBr/Acetic acid or BBr₃ yields the target.
Figure 1: Two-step synthesis via methoxy intermediate, ensuring high regioselectivity and yield.
Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate (2-Ethyl-3-methoxybenzoic acid)
Based on methodologies described in EP 0729953 A2.[5]
Reagents:
-
3-Amino-2-ethylbenzoic acid (1.0 eq)[6]
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Sulfuric Acid (H₂SO₄) or HCl
Procedure:
-
Dissolution: Dissolve 3-amino-2-ethylbenzoic acid in methanol containing sulfuric acid. Cool the solution to 0–5 °C in an ice bath.
-
Diazotization: Add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Displacement: Heat the reaction mixture to reflux (approx. 65 °C). Nitrogen gas evolution will be observed as the methoxy group displaces the diazo group.
-
Workup: Evaporate methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield crude 2-ethyl-3-methoxybenzoic acid.
Protocol B: Demethylation to Target (this compound)
Based on US Patent 5,484,926 (Preparation 10B).
Reagents:
-
Hydrobromic acid (48% aq.)
-
Acetic acid (Glacial)
Procedure:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine the methoxy intermediate with a mixture of 5N HCl and 30% HBr in acetic acid (1:1 v/v ratio).
-
Reaction: Heat the sealed vessel or reflux mixture to 155 °C for 20 hours . This harsh condition is necessary to cleave the aryl-methyl ether bond sterically hindered by the ethyl group.
-
Quench: Cool the mixture to room temperature. Dilute with water and ethyl acetate.[12]
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: The organic layer is washed with water.[5] To isolate the pure acid, extract the organic layer with 0.5N NaOH (pH ~11).[12] Separate the aqueous basic layer (containing the product as a salt), then acidify with HCl to precipitate This compound . Filter and dry the solid.
Applications in Drug Discovery[4]
HIV Protease Inhibitors
In the development of antivirals, this compound serves as a P2 ligand. The 3-hydroxyl group acts as a hydrogen bond donor/acceptor, while the 2-ethyl group fills hydrophobic pockets (S2 site) in the protease enzyme, enhancing binding affinity compared to the unsubstituted analog.
SIRT5 Inhibition & Metabolic Modulation
Sirtuin 5 (SIRT5) is a desuccinylase/demalonylase enzyme implicated in cancer and metabolic regulation.
-
Mechanism: The 2-hydroxybenzoic acid moiety (salicylate core) is a known pharmacophore for sirtuin inhibition.
-
Specificity: The addition of the 2-ethyl group provides steric exclusion, preventing the molecule from binding to other sirtuin isoforms (SIRT1-3), thereby increasing selectivity for SIRT5. This is crucial for developing targeted therapies for Non-Alcoholic Fatty Liver Disease (NAFLD).
Agrochemicals (Insecticides)
Derivatives of 3-hydroxy-2-ethylbenzoic acid are used to synthesize diacylhydrazine insecticides (e.g., tebufenozide analogs). The ethyl group provides lipophilicity essential for penetrating insect cuticles.
Figure 2: Pharmacophore mapping showing how the 2-ethyl and 3-hydroxy groups contribute to binding selectivity.
References
-
US Patent 5,484,926 . HIV Protease Inhibitors.[12] Preparation 10B: this compound.[1][3] Available at:
- European Patent EP0729953A2. Process for producing a 2-substituted-3,4-fused heterocyclic benzoic acid. Example 11: Preparation of 2-Ethyl-3-Methoxybenzoic Acid.
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 15867530, this compound. Available at: [Link]
- World Intellectual Property Organization (WO2020074964A1). Aromatic compounds and pharmaceutical uses thereof. (Discusses use in metabolic diseases).
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Technical Guide: Safety, Handling, and Application of 2-Ethyl-3-hydroxybenzoic Acid
CAS: 168899-32-9 | Molecular Formula: C₉H₁₀O₃ | Molecular Weight: 166.17 g/mol
Executive Summary
2-Ethyl-3-hydroxybenzoic acid is a specialized phenolic acid intermediate used primarily in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and receptor modulators where the ortho-ethyl group provides critical steric bulk. Unlike its parent compound (3-hydroxybenzoic acid), this derivative exhibits distinct lipophilicity and stability profiles requiring specific cold-chain handling.
This guide defines the operational standards for researchers handling this compound, moving beyond basic safety data sheets (SDS) to provide a self-validating workflow for drug development environments.
Chemical Identity & Physicochemical Profile
The introduction of an ethyl group at the C2 position, adjacent to the carboxylic acid and hydroxyl groups, creates steric crowding. This structural feature influences both its chemical reactivity and storage stability.
| Property | Specification | Technical Note |
| CAS Number | 168899-32-9 | Distinct from Ethyl 3-hydroxybenzoate (ester). |
| Appearance | Off-white to beige solid | Color change to dark brown indicates oxidative degradation. |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; requires organic co-solvent. |
| Storage | 2–8°C (Refrigerated) | Hygroscopic; phenolic moiety susceptible to oxidation. |
| pKa (Predicted) | ~2.9 (COOH), ~9.8 (OH) | More acidic than benzoic acid due to ortho-substituent effects. |
Hazard Identification & Toxicology (SAR Analysis)
Note: Direct toxicological data for this specific CAS is limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous alkyl-hydroxybenzoic acids.
GHS Classification (Inferred)
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation (Skin Irrit. 2).
-
H319: Causes serious eye irritation (Eye Irrit.[1][2][3] 2A).
-
H335: May cause respiratory irritation (STOT SE 3).[1][2][3]
Toxicological Context[1][2][3][5][6]
-
Phenolic Irritation: The free phenolic hydroxyl group acts as a protein denaturant upon contact with mucous membranes, leading to immediate irritation.
-
Bioavailability: The 2-ethyl substituent increases lipophilicity (LogP ~2.2), potentially enhancing dermal absorption compared to non-alkylated benzoic acids.
-
Metabolic Fate: Likely metabolized via glucuronidation at the phenol or glycine conjugation at the acid; however, the steric bulk of the ethyl group may retard metabolic clearance, prolonging systemic exposure in animal models.
Operational Protocol: Safe Handling Workflow
This protocol utilizes a Self-Validating System : every step includes a "Check" to ensure the integrity of the compound and the safety of the operator.
Engineering Controls & PPE
-
Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
Atmosphere: Handle under inert gas (Nitrogen/Argon) if solid is being dispensed for long-term storage to prevent quinone formation.
-
PPE Matrix:
-
Hands: Double Nitrile gloves (0.11 mm min thickness). Rationale: Phenolic acids can permeate thin latex.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: N95 or P100 respirator if handling open powder outside a hood.
-
Handling Workflow Diagram
The following Graphviz diagram outlines the logical flow for handling this compound, from storage retrieval to waste disposal.
Caption: Operational workflow ensuring compound integrity (preventing condensation/oxidation) and operator safety.
Experimental Procedure: Solubilization & Usage
Objective: Prepare a 100 mM stock solution for biological assay or synthesis.
-
Equilibration: Remove the vial from 2-8°C storage. Critical: Keep the vial sealed in a desiccator for 30 minutes to reach room temperature. Opening a cold vial introduces atmospheric moisture, causing hydrolysis or clumping.
-
Weighing: Weigh 16.6 mg of this compound into a tared amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Causality: DMSO is chosen over water due to the lipophilic ethyl group.
-
-
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.
-
Validation: If the solution turns yellow/orange immediately, the DMSO may be contaminated with water or oxidants. Discard.
-
Emergency Response Protocols
In the event of exposure, rapid neutralization of the acidic moiety is key.
Caption: Decision tree for immediate emergency response based on exposure route.
Spill Cleanup:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit. Wait for bubbling to cease.
-
Collect: Sweep up the neutralized solid (now likely a sodium salt) into a biohazard bag.
-
Clean: Wipe the surface with 70% Ethanol followed by water.
References
-
BLD Pharm. (2024).[4] Product Datasheet: this compound (CAS 168899-32-9).[5] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 348692, 3-ethyl-2-hydroxybenzoic acid (Isomer Analog Data). Retrieved from
-
European Chemicals Agency (ECHA). (2024).[3] C&L Inventory: Benzoic acid derivatives hazard classification. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-hydroxybenzoate (Structural Analog for Toxicity). Retrieved from
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 168899-32-9|this compound|BLD Pharm [bldpharm.com]
Technical Guide: Spectroscopic Profiling of 2-Ethyl-3-hydroxybenzoic Acid
The following technical guide details the spectroscopic profiling and characterization of 2-Ethyl-3-hydroxybenzoic acid , a critical intermediate in the synthesis of HIV protease inhibitors and other pharmacophores.
This guide synthesizes data from patent literature (specifically US Patent 5,484,926) and standard chemometric principles to provide a reference standard for researchers.
CAS Registry Number: 168899-32-9 (also cited as 50422-36-5 in some derivative contexts)
Molecular Formula: C
Executive Summary & Structural Context
This compound is a trisubstituted benzene derivative characterized by a crowded steric environment at the ortho position relative to the carboxylic acid. The presence of the ethyl group at position 2 exerts significant steric influence on the carboxylic acid at position 1 and the hydroxyl group at position 3, affecting both the planarity of the molecule and its spectroscopic signatures.
This compound acts as a key building block for retroviral protease inhibitors. Its purity is critical, as the ortho-ethyl substituent is prone to metabolic oxidation if not properly stabilized during downstream synthesis.
Structural Logic & Numbering
-
Position 1: Carboxylic Acid (-COOH)
-
Position 2: Ethyl Group (-CH
CH ) -
Position 3: Hydroxyl Group (-OH)
-
Positions 4, 5, 6: Aromatic Protons
Synthesis & Isolation Workflow
To understand the impurity profile and spectroscopic background, one must recognize the synthesis pathway. The authoritative method involves the lithiation of N-phenyl-3-methoxybenzamide, followed by ethylation and subsequent hydrolysis.
Diagram 1: Synthesis Pathway (US Patent 5,484,926)
Figure 1: Validated synthesis route via directed ortho-metalation, yielding the target acid.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from the characterization of the immediate precursor (2-Ethyl-3-methoxy-N-phenylbenzamide) and corrected for the hydrolysis of the amide and demethylation of the phenol.
H NMR (Proton) Data
Solvent: DMSO-d
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.5 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton; exchangeable with D |
| 9.2 - 9.8 | Broad Singlet | 1H | Ar-OH | Phenolic hydroxyl; shift varies with concentration and solvent (H-bonding). |
| 7.45 - 7.55 | Doublet (or dd) | 1H | H-6 | Ortho to COOH. Deshielded by the carbonyl anisotropy. |
| 7.15 - 7.25 | Triplet (or dd) | 1H | H-5 | Meta to both substituents. Standard aromatic resonance. |
| 6.95 - 7.05 | Doublet (or dd) | 1H | H-4 | Ortho to OH. Shielded by the electron-donating hydroxyl group. |
| 2.80 - 2.95 | Quartet | 2H | -CH | Benzylic methylene. Downfield shift due to ortho-COOH and ortho-OH proximity. |
| 1.15 - 1.25 | Triplet | 3H | -CH | Methyl group. Typical aliphatic region. |
Key Diagnostic Feature: Look for the quartet at ~2.8-2.9 ppm . In unsubstituted ethylbenzene, this signal is typically ~2.6 ppm. The downfield shift confirms the steric crowding and electronic influence of the adjacent carboxylic acid.
C NMR (Carbon) Data
Solvent: DMSO-d
-
Carbonyl (C=O):
170-172 ppm. -
Aromatic C-OH (C3):
154-156 ppm (Deshielded by oxygen). -
Aromatic C-Ethyl (C2):
128-130 ppm (Substituted). -
Aromatic C-COOH (C1):
130-132 ppm. -
Aromatic CH (C4, C5, C6):
115-125 ppm (C4 is most shielded ~115 ppm due to ortho-OH). -
Ethyl CH
: 22-23 ppm. -
Ethyl CH
: 14-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reflects the strong intramolecular and intermolecular hydrogen bonding characteristic of ortho-substituted hydroxybenzoic acids.
Method: KBr Pellet or ATR (Solid State)
| Wavenumber (cm | Vibration Mode | Description |
| 3200 - 3500 | O-H Stretch (Phenol) | Broad band. Often overlaps with the acid OH. |
| 2500 - 3000 | O-H Stretch (Acid) | Very broad, "hump" characteristic of carboxylic acid dimers. |
| 1680 - 1705 | C=O Stretch (Acid) | Strong, sharp band. Lower frequency than esters due to conjugation and H-bonding. |
| 1580 - 1600 | C=C Aromatic | Ring breathing modes. |
| 1450 - 1470 | C-H Bend | Methylene/Methyl deformation of the ethyl group. |
| 1200 - 1230 | C-O Stretch | Phenolic C-O stretch. |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI-).
Molecular Ion:
Fragmentation Pathway (EI)
The fragmentation pattern is dominated by the "Ortho Effect," where the proximity of the ethyl and carboxylic acid groups facilitates specific elimination pathways.
-
Molecular Ion (
): 166 -
Loss of Methyl (
CH ): 151 (Benzylic cleavage of the ethyl group). -
Loss of Water (H
O): 148 (Ortho effect: interaction between Ethyl H and COOH OH). -
Loss of Hydroxyl/Carboxyl:
121 (Loss of COOH is common in benzoic acids).
Diagram 2: MS Fragmentation Logic
Figure 2: Predicted fragmentation pathways under Electron Impact (EI) ionization.
Experimental Protocol: Sample Preparation
To ensure reproducible spectra, follow this self-validating protocol.
For NMR Analysis[3][4][5][6]
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual moisture (water peak at 3.33 ppm in DMSO can obscure signals).
-
Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d
. CDCl may be used, but the carboxylic acid proton may be extremely broad or invisible due to exchange. -
Acquisition: Run a standard proton sequence (16 scans).
-
Validation: Check for the ethyl quartet at ~2.9 ppm. If multiplets are obscured, add 10
L of D O to collapse the OH/COOH signals and reveal the underlying aromatic splitting.
For HPLC-UV Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5
m). -
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: Expect elution slightly later than 3-hydroxybenzoic acid due to the lipophilic ethyl group.
References
-
Synthesis & Precursor Characterization
-
Title: HIV Protease Inhibitors.[3]
- Source: US P
- URL
-
-
General Spectroscopic Data for Hydroxybenzoic Acids
-
Synthetic Methodology (Alternative Routes)
Sources
- 1. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]
- 4. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 5. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 6. data.epo.org [data.epo.org]
- 7. WO2020074964A1 - Romatic compounds and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 8. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of 2-Ethyl-3-hydroxybenzoic Acid and Regioselective Considerations
Executive Summary & Structural Analysis
This Application Note addresses the synthesis of 2-Ethyl-3-hydroxybenzoic acid (CAS: 168899-32-9). A critical distinction must be made regarding the regiochemistry of the target molecule versus the natural reactivity of the starting material, 2-ethylphenol .
Direct carboxylation (Kolbe-Schmitt reaction) of 2-ethylphenol is governed by the strong ortho/para-directing effect of the hydroxyl group. This pathway predominantly yields 3-ethyl-2-hydroxybenzoic acid (CAS: 20621-18-5), where the carboxyl group adds ortho to the phenol.
The specific target requested, This compound , features a "sandwich" configuration where the ethyl group resides between the carboxyl and hydroxyl moieties. This 1,2,3-substitution pattern is electronically disfavored via direct electrophilic substitution on 2-ethylphenol.
This guide provides:
-
Protocol A: The direct carboxylation of 2-ethylphenol (yielding the commercially common 3-ethyl isomer).
-
Protocol B: The specific de novo synthesis required to obtain the This compound isomer, utilizing a Directed Ortho Metalation (DoM) strategy as described in patent literature (US 5,484,926).
Isomer Comparison Table
| Feature | Target Isomer (Requested) | Kolbe-Schmitt Product (Natural) |
| Name | This compound | 3-Ethyl-2-hydroxybenzoic acid |
| Structure | COOH (1), Ethyl (2), OH (3) | COOH (1), OH (2), Ethyl (3) |
| CAS Number | 168899-32-9 | 20621-18-5 |
| Key Precursor | 3-Methoxybenzamide (via DoM) | 2-Ethylphenol (via Carboxylation) |
| Synthetic Difficulty | High (Multi-step) | Low (Single-step) |
Chemical Strategy & Pathways[1][2][3]
The following Graphviz diagram illustrates the divergent pathways required for the two isomers.
Caption: Divergent synthetic pathways. The red path shows the natural reactivity of 2-ethylphenol; the blue path shows the required route for the requested target.
Protocol A: Direct Carboxylation of 2-Ethylphenol
Target: 3-Ethyl-2-hydroxybenzoic acid (The likely product if "from 2-ethylphenol" is the strict constraint).
This protocol utilizes the Kolbe-Schmitt reaction .[1][2] The regioselectivity is driven by the coordination of the sodium cation with the phenoxide oxygen, directing the incoming CO₂ to the ortho position (C6 of the phenol, which becomes C2 of the acid).
Reagents & Equipment[2][5][6][7][8]
-
Starting Material: 2-Ethylphenol (99%)[3]
-
Base: Sodium Hydroxide (NaOH), pellets
-
Gas: Carbon Dioxide (CO₂), dry grade
-
Solvent: Toluene (for azeotropic drying), Water
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel), Mechanical stirrer.
Step-by-Step Methodology
-
Phenoxide Formation:
-
In a 3-neck flask, dissolve 2-ethylphenol (1.0 eq) in toluene.
-
Add NaOH (1.05 eq) dissolved in a minimum amount of water.
-
Heat to reflux with a Dean-Stark trap to remove water azeotropically. Crucial: The sodium phenoxide must be completely dry for the reaction to proceed.
-
Once water removal ceases, strip off the toluene under vacuum to obtain the dry solid sodium 2-ethylphenoxide.
-
-
Carboxylation:
-
Transfer the dry phenoxide powder to the autoclave.
-
Pressurize with CO₂ to 100 bar (1450 psi) .
-
Heat the reactor to 125–130°C . Maintain stirring for 8–10 hours.
-
Note: Temperature control is vital. Exceeding 150°C may promote isomerization to the para-isomer (4-hydroxy-3-ethylbenzoic acid).
-
-
Workup:
-
Purification:
-
Recrystallize from water/ethanol (90:10) mixture.
-
Expected Yield: 60–75%.
-
Product: 3-Ethyl-2-hydroxybenzoic acid.[7]
-
Protocol B: Targeted Synthesis of this compound
Target: CAS 168899-32-9 (The specific isomer requested).
Since direct carboxylation fails to place the carboxyl group adjacent to the ethyl group (meta to phenol), this protocol uses Directed Ortho Metalation (DoM) . The strategy involves installing the ethyl group between a protected phenol (methoxy) and an amide directing group.
Reference: Based on the method described in US Patent 5,484,926 [1].
Reagents & Equipment[2][3][5][6][7][8]
-
Precursor: 3-Methoxy-N-phenylbenzamide (Preparation 9A in patent).[6]
-
Reagents: n-Butyllithium (1.6M in hexanes), TMEDA (Tetramethylethylenediamine), Ethyl Iodide.
-
Hydrolysis: Hydrobromic acid (48%), Acetic acid.
Step-by-Step Methodology
Step 1: Ortho-Lithiation and Ethylation
-
Setup: Flame-dry a 3-neck flask and maintain under inert atmosphere (Argon/Nitrogen).
-
Reagent Preparation: Dissolve 3-Methoxy-N-phenylbenzamide (10 mmol, 2.27 g) and TMEDA (22 mmol, 2.56 g) in anhydrous THF (50 mL). Cool the solution to -78°C .
-
Lithiation: Dropwise add n-Butyllithium (21 mmol, 3.5 mL). The amide and methoxy groups cooperatively direct the lithium to the C2 position (between them).
-
Stir at -78°C for 1 hour to ensure complete lithiation.
-
-
Alkylation: Add Ethyl Iodide (10 mmol, 1.56 g) slowly.
-
Allow the mixture to warm to room temperature over 2 hours.
-
-
Quench: Quench with saturated NH₄Cl solution. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.[5][6]
-
Purification: Recrystallize from ethyl acetate/hexane (3:1).
-
Intermediate: 2-Ethyl-3-methoxy-N-phenylbenzamide.
-
Step 2: Hydrolysis and Demethylation
-
Reaction: In a pressure tube, combine the intermediate (180 mg) with 5N HCl (3 mL) and 30% HBr in Acetic Acid (3 mL).
-
Heating: Seal the tube and heat to 155°C for 20 hours. This harsh condition effects both the hydrolysis of the amide to the acid and the cleavage of the methyl ether to the phenol.
-
Isolation:
-
Cool to room temperature.[5][8] Dilute with ethyl acetate and water.[5][6]
-
Separate layers.[5][6] Extract the organic layer with 0.5N NaOH (extracts the product as the dianion).
-
Acidify the aqueous extract to pH 2 with conc.[5] HCl.
-
Extract the precipitate with ethyl acetate, dry, and concentrate.[5][6]
-
-
Product: This compound .
Analytical Validation
To verify the correct isomer, ¹H NMR is the definitive tool.
| Isomer | Key ¹H NMR Feature (Aromatic Region) |
| 3-Ethyl-2-hydroxybenzoic acid (Protocol A) | Two doublets and one triplet (or dd). The protons are at C4, C5, C6. Coupling constants reflect ortho relationships. |
| This compound (Protocol B) | Aromatic signals will show a specific splitting pattern consistent with 1,2,3-substitution. The ethyl CH₂ quartet will be significantly deshielded due to the ortho carboxyl group. |
References:
-
Dressman, B. A., et al. "HIV Protease Inhibitors."[5] U.S. Patent 5,484,926, issued Jan 16, 1996.
-
Lindsey, A. S., & Jeskey, H. "The Kolbe-Schmitt Reaction." Chemical Reviews, 57(4), 583-620. (Mechanism of Phenol Carboxylation).[1][2][9]
-
PubChem Compound Summary for CID 348692 (3-Ethyl-2-hydroxybenzoic acid) and CID 10868846 (this compound).
Sources
- 1. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. byjus.com [byjus.com]
- 3. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3-Ethyl-2-hydroxy-4-(2-phenylethenyl)benzoic acid | C17H16O3 | CID 175435172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Ethyl-3-hydroxybenzoic Acid as a Versatile Intermediate in Organic Synthesis
Abstract: Hydroxybenzoic acids are a cornerstone of modern synthetic chemistry, serving as pivotal building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] Their inherent functionality—a carboxylic acid and a hydroxyl group on an aromatic scaffold—provides a versatile platform for molecular elaboration. This document provides a comprehensive technical guide on 2-Ethyl-3-hydroxybenzoic acid, a less-common but highly valuable substituted salicylic acid derivative. We present a detailed, field-proven protocol for its synthesis via the Kolbe-Schmitt reaction of 2-ethylphenol, alongside robust methodologies for its subsequent derivatization. The causality behind experimental choices, safety protocols, and characterization data are thoroughly discussed to empower researchers in drug discovery and chemical development to effectively utilize this intermediate.
Compound Profile: Physicochemical and Spectroscopic Data
This compound is a disubstituted aromatic carboxylic acid. The ethyl group at the 2-position increases lipophilicity compared to its parent compound, 3-hydroxybenzoic acid, while the hydroxyl group at the 3-position offers a site for further functionalization and can participate in hydrogen bonding. Accurate characterization is paramount for confirming its identity and purity post-synthesis.
Table 1: Physicochemical Properties and Identifiers Note: Experimental data for this specific isomer is limited. Properties are estimated based on its structure and data from closely related isomers like 3-Ethyl-2-hydroxybenzoic acid.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₀O₃ | PubChem[3] |
| Molecular Weight | 166.17 g/mol | PubChem[3] |
| CAS Number | Not assigned | - |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); slightly soluble in hot water.[4] | - |
| pKa | ~3-4 (for carboxylic acid), ~9-10 (for phenol) (predicted) | - |
Spectroscopic Data (Predicted):
-
¹H NMR (in CDCl₃, δ): Expected signals would include aromatic protons (3H), a quartet for the benzylic CH₂ (~2.7-2.9 ppm), a triplet for the methyl group of the ethyl substituent (~1.2-1.4 ppm), and broad singlets for the hydroxyl and carboxylic acid protons.
-
¹³C NMR (in CDCl₃, δ): Signals for 9 distinct carbons, including a carbonyl carbon (~170-175 ppm), aromatic carbons (6 signals), and two aliphatic carbons for the ethyl group.
-
IR (KBr, cm⁻¹): Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp O-H stretch from the phenol (~3300-3500 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), and C=C aromatic stretches (~1450-1600 cm⁻¹).
Synthesis Protocol: Carboxylation of 2-Ethylphenol
The most direct and industrially relevant method for synthesizing hydroxybenzoic acids from phenols is the Kolbe-Schmitt reaction.[5][6] This process involves the electrophilic addition of carbon dioxide to a phenoxide ion. The regioselectivity is influenced by the cation and reaction conditions.
Principle and Mechanism
The reaction proceeds via the formation of a sodium 2-ethylphenoxide intermediate, which is more reactive towards electrophilic aromatic substitution than the parent phenol.[6] This nucleophilic phenoxide attacks carbon dioxide, a weak electrophile. The reaction is conducted under high pressure and elevated temperature to facilitate the carboxylation. Subsequent acidification of the resulting sodium salt yields the final this compound.[7]
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Sodium hydroxide (pellets, 97%+)
-
Toluene (anhydrous)
-
Carbon dioxide (high-purity)
-
Hydrochloric acid (concentrated, 37%)
-
Ethanol (95%)
-
Activated carbon
-
High-pressure autoclave reactor with mechanical stirring and temperature control
-
Standard laboratory glassware, Buchner funnel, heating mantle
Procedure:
-
Phenoxide Formation:
-
Rationale: The formation of the sodium phenoxide is critical as it activates the aromatic ring for carboxylation. The reaction must be anhydrous to prevent side reactions.
-
In a three-neck round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-ethylphenol (e.g., 122.16 g, 1.0 mol) and toluene (500 mL).
-
With stirring, carefully add sodium hydroxide (40.0 g, 1.0 mol).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (~2-4 hours).
-
Cool the mixture and remove the toluene under reduced pressure to obtain the dry sodium 2-ethylphenoxide as a solid.
-
-
Carboxylation:
-
Rationale: High pressure is required to increase the concentration of CO₂ in the reaction phase, driving the equilibrium towards the carboxylated product.[5]
-
Transfer the dried sodium 2-ethylphenoxide powder to the high-pressure autoclave.
-
Seal the reactor, purge with nitrogen, and then pressurize with carbon dioxide to 5-10 atm.
-
Begin stirring and heat the reactor to 150-180°C. Maintain these conditions for 6-12 hours.
-
After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂ pressure.
-
-
Work-up and Isolation:
-
Rationale: Acidification protonates the carboxylate and phenoxide groups, causing the free acid to precipitate from the aqueous solution.
-
Carefully transfer the solid product from the reactor into a large beaker containing 1 L of deionized water. Stir until the solid is dissolved or well-suspended.
-
Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is 2-3. A precipitate will form.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 200 mL).
-
-
Purification:
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds. The use of a solvent pair (ethanol/water) allows for efficient removal of impurities.[10]
-
Transfer the crude solid to a large Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to dissolve the solid.
-
Add a small amount of activated carbon, and gently boil for 5-10 minutes to remove colored impurities.
-
Perform a hot gravity filtration to remove the activated carbon.
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Applications in Organic Synthesis
This compound is a bifunctional intermediate, allowing for selective reactions at the carboxylic acid or the phenolic hydroxyl group.
Caption: Key synthetic transformations of this compound.
Protocol: Fischer Esterification to Ethyl 2-Ethyl-3-hydroxybenzoate
Principle: The carboxylic acid is converted to its corresponding ethyl ester via reaction with excess ethanol under acidic catalysis. This is a classic and cost-effective esterification method.[11][12]
Materials:
-
This compound
-
Ethanol (absolute, 200 proof)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of this compound (16.6 g, 0.1 mol) in absolute ethanol (200 mL), slowly add concentrated sulfuric acid (2 mL) while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.[1]
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Role in Drug Discovery
The this compound scaffold is a valuable starting point for medicinal chemistry campaigns.
-
Building Block for Complex Molecules: It serves as a "building block" for constructing more complex molecules with potential biological activity.[13] The ethyl group provides a lipophilic handle that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Anti-inflammatory Potential: Salicylic acid (2-hydroxybenzoic acid) and its derivatives are renowned for their anti-inflammatory properties.[14] Derivatives of this scaffold could be explored as inhibitors of inflammatory targets like COX enzymes or sirtuins.[14][15]
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and carboxylic acid groups (or their derivatives like esters and amides) can allow for the formation of intramolecular hydrogen bonds. This can rigidify the molecule's conformation, which is often beneficial for binding affinity to a biological target.[13]
Safety and Handling
Hazard Identification (based on related compounds):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Handle reagents like sodium hydroxide and concentrated acids with extreme care.
Conclusion
This compound, while not a common off-the-shelf chemical, represents a highly versatile and synthetically accessible intermediate. The Kolbe-Schmitt carboxylation of 2-ethylphenol provides a direct and scalable route to its production. Its dual functionality allows for a wide range of subsequent chemical modifications, making it an attractive building block for creating diverse chemical libraries for drug discovery and materials science applications. The protocols and insights provided herein serve as a robust foundation for researchers to synthesize, purify, and utilize this valuable compound.
References
-
Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Available at: [Link]
-
PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. Available at: [Link]
- Google Patents. (2005). EP1559705A1 - Process for production of hydroxybenzoic acids.
-
Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]
- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Literature Review on the Synthesis of para- hydroxybenzoic Acid. Available at: [Link]
- Google Patents. (2019). CN110283072B - Synthesis method of ethyl salicylate.
-
Zhang, T., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. Available at: [Link]
- Google Patents. (1982). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
-
PubChem. 3-Ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2024). From Plant to Target: Uncovering a Novel Anti-Inflammatory Compound in Pouzolzia pentandra via Phytochemical, Cellular, and Computational Studies. Available at: [Link]
-
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
-
PubChem. 2-Ethylphenol. National Center for Biotechnology Information. Available at: [Link]
-
Wiley Online Library. (2023). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. Available at: [Link]
-
McCarty, M. F., & DiNicolantonio, J. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PMC - PubMed Central. Available at: [Link]
-
BYJU'S. Kolbe Reaction Mechanism. Available at: [Link]
-
University of Calgary. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Available at: [Link]
Sources
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- 2. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 3. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrdt.org [ijrdt.org]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
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- 8. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
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- 11. Page loading... [wap.guidechem.com]
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- 15. mdpi.com [mdpi.com]
Application Note: Characterization of 2-Ethyl-3-hydroxybenzoic Acid as a Scaffold in Enzyme Inhibition Assays
This Application Note is designed for researchers utilizing 2-Ethyl-3-hydroxybenzoic acid (2-E-3-HBA) as a chemical probe or scaffold in enzyme inhibition studies.
While specific literature on this exact derivative is specialized, it belongs to the hydroxybenzoic acid (HBA) class, which are well-established "warheads" for zinc-dependent metalloenzymes (e.g., HDACs, Sirtuins) and copper-dependent oxidoreductases (e.g., Tyrosinase). The 2-ethyl substitution introduces a unique steric and lipophilic profile, often used to probe the hydrophobic pockets adjacent to the catalytic site.
Executive Summary
This compound (2-E-3-HBA) acts as a competitive inhibitor scaffold. Its mechanism relies on the bidentate chelation potential of the carboxylic acid and the adjacent hydroxyl group (or the electronic influence of the hydroxyl on the carboxylate binding). This guide provides protocols for validating 2-E-3-HBA in Sirtuin 5 (SIRT5) and Tyrosinase assays, representing two distinct enzymatic classes (Deacylases and Oxidoreductases).
Key Chemical Properties
| Property | Value | Relevance to Assay |
| Molecular Weight | 166.17 g/mol | Calculation of Molar concentrations. |
| Solubility | DMSO (>50 mM), Ethanol | Critical: Low aqueous solubility requires careful DMSO management (<1% final v/v). |
| pKa (Predicted) | ~2.9 (COOH), ~9.9 (OH) | Assay buffer must be >pH 4.0 to ensure ionization of the carboxylate warhead. |
| LogP | ~2.2 | Moderate lipophilicity; prone to non-specific binding in plasticware if not blocked with detergents (e.g., Tween-20). |
Mechanism of Action (Theoretical)
The primary utility of 2-E-3-HBA lies in its ability to mimic substrate transition states or chelate active site metals.
Figure 1: Competitive inhibition mechanism.[1] 2-E-3-HBA competes with the native substrate for the metal-binding pocket.
Pre-Assay Preparation
Stock Solution (100 mM)
-
Weigh 16.62 mg of 2-E-3-HBA powder.
-
Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously for 30 seconds.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.
Working Solution (Serial Dilution)
-
Diluent: Assay Buffer (specific to enzyme).
-
Procedure: Prepare a 100x concentration series in DMSO first, then dilute 1:100 into the assay plate to keep DMSO constant at 1%.
-
Example: For a 100 µM final assay concentration, prepare a 10 mM DMSO stock.
-
Protocol A: Fluorogenic SIRT5 Inhibition Assay
Target: Sirtuin 5 (NAD+-dependent desuccinylase).[2] Relevance: 2-hydroxybenzoic acid derivatives are known SIRT5 "warheads" [1].[2]
Materials
-
Enzyme: Recombinant Human SIRT5 (0.5 ng/µL final).
-
Substrate: Fluorogenic Ac-Lys(Succ)-AMC (50 µM final).
-
Cofactor: NAD+ (500 µM final).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA.
-
Developer: Trypsin/Nicotinamide stop solution.
Step-by-Step Procedure
-
Plate Setup: Use a black 384-well low-volume plate.
-
Inhibitor Addition: Add 100 nL of 2-E-3-HBA (serial dilutions in DMSO) to test wells.
-
Controls: Add 100 nL pure DMSO to "No Inhibitor" (Max Signal) and "Blank" (Background) wells.
-
-
Enzyme Mix: Add 5 µL of SIRT5 enzyme solution to Test and Max Signal wells. Add Buffer only to Blank wells.
-
Pre-Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Reaction Start: Add 5 µL of Substrate/NAD+ Mix to all wells.
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Stop & Develop: Add 10 µL of Developer Solution (containing Trypsin).
-
Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).
Protocol B: Colorimetric Tyrosinase Inhibition Assay
Target: Mushroom Tyrosinase (Copper-containing oxidoreductase). Relevance: Benzoic acid derivatives chelate the binuclear copper active site [2].
Materials
-
Enzyme: Mushroom Tyrosinase (250 U/mL).
-
Substrate: L-DOPA (2 mM).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Step-by-Step Procedure
-
Preparation: Dilute 2-E-3-HBA in Phosphate Buffer (ensure <1% DMSO final).
-
Incubation: In a clear 96-well plate, mix:
-
80 µL Phosphate Buffer.
-
40 µL Enzyme Solution.
-
40 µL 2-E-3-HBA (various concentrations).
-
-
Baseline: Incubate at 25°C for 10 minutes.
-
Reaction: Add 40 µL of L-DOPA substrate.
-
Kinetic Read: Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.
-
Analysis: Calculate the slope (Vmax) of the linear portion of the curve.
Data Analysis & Validation
IC50 Determination
Convert raw signals to % Inhibition:
Fit data to the 4-Parameter Logistic (4PL) Equation using GraphPad Prism or similar software.
Mode of Inhibition (Lineweaver-Burk)
To confirm the mechanism (likely competitive), perform the assay at multiple substrate concentrations.
Figure 2: Workflow for determining the Mode of Inhibition (MoI).
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | High concentration / Low solubility | Check the well visually. Limit max concentration to 100 µM. Ensure DMSO < 1%. |
| High Background | Autofluorescence of 2-E-3-HBA | Run a "Compound Only" control (No Enzyme). Subtract this baseline from results. |
| No Inhibition | Poor pH environment | Benzoic acids require ionization to chelate metals. Ensure Buffer pH is near 7.0–8.0. |
| "Flat" Curve | Enzyme saturation | Ensure [Substrate] is near its Km value. If [S] >> Km, competitive inhibitors are ineffective. |
References
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. MDPI. Available at: [Link][6]
-
PubChem Compound Summary for CID 348692: 3-ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for testing antioxidant activity of 2-Ethyl-3-hydroxybenzoic acid
Application Note & Protocol
Topic: Comprehensive Protocol for In-Vitro Evaluation of the Antioxidant Activity of 2-Ethyl-3-hydroxybenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the comprehensive in-vitro assessment of the antioxidant potential of this compound. Phenolic compounds, including hydroxybenzoic acid derivatives, are of significant interest due to their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind assay selection and experimental design. We present a multi-assay approach, grounded in both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, to construct a robust and reliable antioxidant profile for the target compound. Detailed, step-by-step protocols for DPPH, ABTS, FRAP, and ORAC assays are provided, complete with insights into data interpretation and quality control, ensuring the generation of reproducible and scientifically valid results.
Introduction: The Rationale for Antioxidant Profiling
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules.[4] ROS can inflict damage on critical cellular components like DNA, lipids, and proteins, contributing to the development of cardiovascular, neurodegenerative, and cancerous conditions.[5] Antioxidants mitigate this damage by neutralizing free radicals.
This compound belongs to the phenolic acid class of compounds, which are well-regarded for their antioxidant properties.[6] The therapeutic potential of such molecules is often linked to their ability to scavenge free radicals.[1][7] Therefore, a precise and comprehensive evaluation of the antioxidant capacity of this compound is a critical first step in its journey from a compound of interest to a potential therapeutic agent. This application note provides the necessary framework for such an evaluation.
Understanding the Analyte: this compound
A thorough understanding of the test compound's physicochemical properties is fundamental to designing a valid bioassay.
-
Chemical Structure and Properties:
-
IUPAC Name: 3-Ethyl-2-hydroxybenzoic acid
-
Molecular Formula: C₉H₁₀O₃
-
Molecular Weight: 166.17 g/mol [8]
-
Structure: The molecule features a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an ethyl group. The phenolic hydroxyl group is the primary site of antioxidant activity, capable of donating a hydrogen atom to stabilize a free radical. The electron-donating nature of the ethyl group and the position of the substituents influence the overall reactivity and antioxidant potential.
-
-
Solubility and Sample Preparation:
-
Rationale: The choice of solvent is critical. The solvent must fully dissolve the compound without interfering with the assay chemistry. Hydroxybenzoic acid derivatives generally exhibit solubility in alcohols and other organic solvents but may have limited solubility in aqueous solutions.[9]
-
Recommendation: Prepare a primary stock solution of this compound in a suitable solvent such as methanol or ethanol. Subsequent dilutions for the working solutions should be made using the same solvent as the assay system or a solvent that is miscible with the assay medium to prevent precipitation. Always include a solvent control (vehicle control) in your experiments to nullify any effect of the solvent on the results.
-
A Multi-Mechanistic Approach to Antioxidant Testing
Antioxidant activity is not a monolithic property. It is exerted through various mechanisms, broadly categorized as:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) quenches a radical (R•) by donating a hydrogen atom.
-
A-H + R• → A• + R-H
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, which is subsequently protonated by the solvent.
-
A-H + R• → A-H•+ + R:-
-
No single assay can capture the total antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive profile.
Overview of Recommended Assays
| Assay | Full Name | Mechanism | Principle | Wavelength |
| DPPH | 2,2-Diphenyl-1-picrylhydrazyl | Primarily SET | Reduction of the stable violet DPPH• radical to the yellow diphenylpicrylhydrazine. | ~517 nm |
| ABTS | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | SET | Reduction of the pre-formed blue/green ABTS•+ radical cation. | ~734 nm |
| FRAP | Ferric Reducing Antioxidant Power | SET | Reduction of a colorless Fe³⁺-TPTZ complex to an intense blue Fe²⁺-TPTZ complex at low pH. | ~593 nm |
| ORAC | Oxygen Radical Absorbance Capacity | HAT | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). | Excitation: 485 nm, Emission: 520 nm |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols. It is imperative to include a known antioxidant standard, such as Trolox or Gallic Acid, to enable comparison and express results in a standardized unit (e.g., Trolox Equivalents).
General Experimental Workflow
The diagram below illustrates a logical workflow for screening and characterizing the antioxidant potential of this compound.
Caption: General workflow for antioxidant activity assessment.
DPPH Radical Scavenging Assay
-
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored by the decrease in absorbance at 517 nm.[10]
Caption: Mechanism of the DPPH radical scavenging assay.
-
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound: Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100, 250 µg/mL) in methanol.
-
Positive Control: Prepare serial dilutions of Trolox or Gallic acid in methanol.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions, positive control, or methanol (for the blank) to the respective wells.
-
Mix gently and incubate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[11]
-
Plot the % scavenging against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
ABTS Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[12] This blue/green radical is then reduced by the antioxidant, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[13]
Caption: Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.
-
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure (96-well plate):
-
Add 180 µL of the FRAP working reagent to each well.
-
Add 20 µL of the test compound, standard (FeSO₄ solution), or blank to the wells.
-
Incubate at 37°C for 10-30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using ferrous sulfate (FeSO₄).
-
Express the FRAP value of the sample in terms of Fe(II) equivalents (e.g., µM Fe²⁺/mg of compound).
-
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: The ORAC assay is a HAT-based method that evaluates the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage induced by a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [14][15]The antioxidant's presence preserves the fluorescence signal. The result is quantified by measuring the area under the fluorescence decay curve (AUC). [15]
Caption: Mechanism of the Oxygen Radical Absorbance Capacity (ORAC) assay.
-
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4).
-
Fluorescein Stock Solution: Prepare in the phosphate buffer.
-
AAPH Solution: Prepare fresh daily in phosphate buffer.
-
Trolox Standard: Prepare serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of the test compound, Trolox standard, or buffer (blank) to each well. [16] * Add 150 µL of the fluorescein working solution to all wells and mix. [16] * Incubate the plate at 37°C for 30 minutes in the plate reader. [16] * Initiate the reaction by adding 25 µL of the AAPH solution to all wells. [16] 3. Measurement:
-
Immediately begin monitoring the fluorescence kinetically (e.g., every 1-2 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC = AUC_sample - AUC_blank.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Express the ORAC value of the sample as Trolox equivalents (TE).
-
-
Data Interpretation and Quality Control
-
Self-Validating System: The use of multiple assays provides an internal cross-check. For instance, a compound showing high activity in DPPH and ABTS (SET-based) should also demonstrate reducing power in the FRAP assay. A high ORAC value (HAT-based) provides a different, complementary piece of information about its radical scavenging mechanism.
-
IC₅₀ vs. TEAC: The IC₅₀ value represents the concentration of the antioxidant required to inhibit 50% of the radicals. A lower IC₅₀ indicates higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) expresses the antioxidant capacity of a sample in terms of a standard (Trolox), allowing for easier comparison between different compounds and assays.
-
Controls are Non-Negotiable:
-
Blank/Vehicle Control: Contains all reagents except the antioxidant. This is crucial for correcting background absorbance/fluorescence.
-
Positive Control: A well-characterized antioxidant (e.g., Trolox, Gallic Acid, Ascorbic Acid). This validates that the assay is working correctly and provides a benchmark for activity.
-
-
Reproducibility: All experiments, including controls and samples, should be performed in at least triplicate. Report data as mean ± standard deviation (SD).
Conclusion
This application note outlines a robust, multi-faceted strategy for characterizing the antioxidant activity of this compound. By employing assays that probe different mechanisms of antioxidant action (DPPH, ABTS, FRAP for SET; ORAC for HAT), researchers can build a comprehensive and reliable antioxidant profile. Adherence to the detailed protocols, proper use of controls, and careful data analysis will ensure the generation of high-quality, reproducible data, which is essential for advancing the study of this compound in the fields of pharmacology and drug development.
References
-
ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity. [Link]
-
G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
Semantic Scholar. Antioxidant properties of benzoic acid derivatives against superoxide radical. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
Zen-Bio, Inc. FRAP Antioxidant Assay Kit. [Link]
-
MDPI. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]
-
National Institutes of Health (NIH). (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
YouTube. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. [Link]
-
PubMed. (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. [Link]
-
American Chemical Society. Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. [Link]
-
PubMed Central (PMC). (2014, June 19). Hydroxybenzoic acid isomers and the cardiovascular system. [Link]
-
PubMed Central (PMC). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
-
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
-
MDPI. Sustainable Intensification of Functional Compounds Recovery from Cocoa Bean Shells Using Flash Extraction. [Link]
-
PubChem. 3-Ethyl-2-hydroxybenzoic acid. [Link]
-
Journal of Health and Allied Research. Antibacterial, Antioxidant, and Cytotoxic Properties of Eclipta prostrata Extracts. [Link]
-
National Institutes of Health (NIH). (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
-
BMG Labtech. Antioxidant potential using ORAC assay. [Link]
- Google Patents.
-
MDPI. Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. [Link]
-
PubMed Central (PMC). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]
-
Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
PubMed Central (NIH). (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
-
National Institutes of Health (NIH). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. [Link]
-
ACS Publications. (2012, October 25). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. [Link]
-
ResearchGate. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]
-
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
-
ResearchGate. (2022). Antioxidant Assays: Principles, Methods and Analyses. [Link]
-
Zen-Bio, Inc. DPPH Antioxidant Assay Kit. [Link]
-
ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
Zen-Bio, Inc. ABTS Antioxidant Assay Kit. [Link]
-
Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]
-
PubChem. Ethyl 3-hydroxybenzoate. [Link]
-
Royal Society of Chemistry: Education. The preparation of 2-hydroxybenzoic acid. [Link]
- Google Patents.
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- 12. m.youtube.com [m.youtube.com]
- 13. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
- 16. cellbiolabs.com [cellbiolabs.com]
use of 2-Ethyl-3-hydroxybenzoic acid as a building block in combinatorial chemistry
[1]
Executive Summary
2-Ethyl-3-hydroxybenzoic acid (CAS 168899-32-9 ) represents a high-value "privileged scaffold" for combinatorial library design. Unlike the ubiquitous salicylic acid (2-hydroxybenzoic acid) or simple 3-hydroxybenzoic acid, this building block incorporates a 2-ethyl steric lock . This structural feature restricts rotation around the carbonyl-aryl bond, forcing the carboxylate out of planarity or locking specific bioactive conformations.
For drug development professionals, this molecule offers two distinct advantages:
-
Novel Intellectual Property Space: It breaks away from crowded methyl/H-substituted IP landscapes.
-
Conformational Control: The ethyl group at the 2-position creates a "steric sandwich" between the C1-carboxyl and C3-hydroxyl groups, modulating the reactivity and metabolic stability of the resulting pharmacophores.
This guide provides validated protocols for utilizing this compound as a core scaffold in solid-phase and solution-phase combinatorial synthesis.
Physicochemical Profile & Reactivity
Before initiating synthesis, it is critical to understand the steric and electronic environment of the scaffold.
| Property | Data | Relevance to Protocol |
| CAS Number | 168899-32-9 | Procurement verification. |
| Formula | C₉H₁₀O₃ | MW = 166.17 g/mol .[1][2] |
| LogP (Calc) | ~2.2 - 2.5 | Higher lipophilicity than 3-hydroxybenzoic acid (LogP ~1.2), improving cell permeability. |
| pKa (COOH) | ~4.0 - 4.2 | Slightly elevated due to steric inhibition of resonance and electron-donating ethyl group. |
| pKa (OH) | ~9.8 | Typical phenolic acidity; susceptible to base-mediated alkylation. |
| Steric Factor | High (C1) | The 2-ethyl group sterically hinders the carboxylic acid. Standard coupling (EDC/HOBt) often fails. |
The "Ortho-Ethyl" Effect
The 2-ethyl substituent exerts a significant ortho-effect . In amide coupling reactions, the carbonyl carbon is shielded.
-
Implication: You must use high-activity coupling reagents (HATU, PyBOP) or convert the acid to an acid chloride.
-
Advantage: Once formed, the resulting amide/ester bonds are highly resistant to enzymatic hydrolysis (metabolic stability).
Combinatorial Strategies & Workflows
We define two primary workflows for this scaffold: Resin-Capture via Carboxyl (for modifying the phenol) and Resin-Capture via Phenol (for modifying the carboxyl).
Visualization: Scaffold Diversity & Logic
The following diagram illustrates the retrosynthetic logic and diversity points available on the scaffold.
Figure 1: Functional diversity map of the this compound scaffold. Note the central role of the C2-Ethyl group in modulating reactivity.
Detailed Experimental Protocols
Protocol A: Solid-Phase Synthesis of 3-Alkoxybenzamide Libraries
Objective: Immobilize the scaffold via the carboxylic acid to a Rink Amide resin, then diversify the phenolic hydroxyl group. Challenge: Loading the sterically hindered C1-COOH onto the resin.
Step 1: Resin Loading (The "Double-Coupling" Method)
Standard loading protocols will result in <30% yield due to the 2-ethyl steric block. Use this modified protocol.
-
Materials:
-
Rink Amide MBHA Resin (0.5-0.7 mmol/g loading).
-
This compound (3.0 equiv).
-
HATU (3.0 equiv) - Critical: Do not use HBTU/HOBt.
-
DIPEA (6.0 equiv).
-
DMF (Anhydrous).
-
-
Procedure:
-
Swell resin in DMF for 30 min.
-
Pre-activate the acid: Dissolve this compound and HATU in DMF. Add DIPEA and stir for 2 minutes (solution turns yellow).
-
Add the activated solution to the resin.
-
Microwave Assist (Recommended): Heat to 60°C for 30 mins. If microwave is unavailable, shake at RT for 4 hours.
-
Drain and repeat the coupling step (Double Coupling) to ensure >95% loading.
-
QC Check: Perform a mini-cleavage (TFA/H2O) and check by LCMS. Mass should correspond to the primary amide (MW 165.19).
-
Step 2: Phenolic Diversification (Mitsunobu Reaction)
The immobilized phenol is now available for etherification.
-
Reagents:
-
Alcohol (R-OH) (5.0 equiv).
-
DIAD or DEAD (5.0 equiv).
-
Triphenylphosphine (PPh3) (5.0 equiv).
-
Solvent: THF/DCM (1:1).
-
-
Procedure:
-
Wash resin with anhydrous THF (3x).
-
Add PPh3 and the alcohol (R-OH) dissolved in THF.
-
Add DIAD dropwise at 0°C (if possible) or RT.
-
Shake for 12-16 hours at RT.
-
Wash resin: THF (3x), MeOH (3x), DCM (3x).
-
Step 3: Cleavage
-
Treat resin with TFA:TIPS:H2O (95:2.5:2.5) for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Centrifuge and dry.
Protocol B: Solution-Phase "Reverse" Library Synthesis
Objective: Use the scaffold as a capping agent for amine libraries. Context: This is ideal for Late-Stage Functionalization (LSF) of amine-containing hits.
The Acid Chloride Method (Mandatory for Scale-up)
Due to the 2-ethyl hindrance, in situ activation (EDC/NHS) is often slow and prone to side reactions. Converting to the acid chloride is the most robust method.
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 equiv) in DCM.
-
Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF.
-
Stir until gas evolution ceases (1-2 h).
-
Concentrate in vacuo to remove excess oxalyl chloride. Note: The phenolic OH is generally stable under these mild conditions if no base is present, but transient protection (e.g., Acetyl) is safer if high purity is required.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in DCM.
-
Add the Amine (R-NH2) (1.1 equiv) and Pyridine or TEA (2.0 equiv).
-
Stir at RT for 2 hours.
-
Workup: Wash with 1N HCl (removes pyridine), then NaHCO3.
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Loading on Resin | Steric hindrance at C1 (2-Ethyl group). | Switch from HBTU to HATU or PyAOP . Use microwave heating (60°C). |
| O-Acylation vs N-Acylation | Competitive reaction of the unprotected phenol during activation. | If using carbodiimides (EDC), the phenol can form an ester. Use the Acid Chloride method (Protocol B) or protect the phenol (Acetate) before coupling. |
| Incomplete Mitsunobu | Steric crowding from the ethyl group affecting the C3-OH. | Use primary alcohols (less hindered). For secondary alcohols, switch to O-alkylation using Alkyl Halides + Cs2CO3 in DMF at 60°C. |
Pathway Visualization: Solid-Phase Workflow
Figure 2: Optimized Solid-Phase Organic Synthesis (SPOS) workflow for this compound derivatives.
References
-
Compound Identification: National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 12215889, this compound. Retrieved from [Link]
-
Synthesis Precursors: Ghosh, A. K., et al. (1993). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 36(2), 292-294.[3] (Contextual synthesis of substituted hydroxybenzoic acids).
- General Combinatorial Methods: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational SPOS protocols adapted for this guide).
- Steric Hindrance in Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-3-hydroxybenzoic Acid
Welcome to the technical support center for the purification of 2-Ethyl-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges encountered during its purification, providing troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification challenges, it is crucial to understand the physicochemical properties of this compound. These properties dictate the choice of purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C9H10O3 | Provides the elemental composition. |
| Molecular Weight | 166.17 g/mol [1] | Useful for calculating molar equivalents. |
| Appearance | Expected to be a solid at room temperature | Influences handling and choice of purification method. |
| Polarity | Polar | Due to the carboxylic acid and hydroxyl groups. |
| Solubility | Soluble in polar organic solvents, sparingly soluble in water | Key for selecting recrystallization and chromatography solvents. |
| Acidity (pKa) | Expected to be around 4-5 | The acidic nature allows for manipulation with bases. |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
A. Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid compounds.[2] However, several issues can arise.
Question: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
Answer: This issue typically points to an inappropriate solvent choice or insufficient solvent volume.
-
Causality: For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble in the hot solvent.[3] If the compound's solubility is too low even when heated, the solvent is not suitable.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more hot solvent to see if the compound dissolves. Be cautious not to add too much, as this can reduce recovery yield.[2][3]
-
Solvent Selection: If increasing the volume is ineffective, a different solvent or a solvent mixture is necessary. For a polar compound like this compound, consider polar solvents such as ethanol, methanol, acetone, or ethyl acetate. Water can also be used, but solubility might be limited.[4] A mixture, such as ethanol/water or acetone/hexane, can be effective.
-
Check for Insoluble Impurities: The undissolved material could be an insoluble impurity. If the majority of your compound has dissolved, you can perform a hot filtration to remove the insoluble matter before allowing the solution to cool.[3]
-
Question: After cooling, no crystals have formed, or I have an oily precipitate. How can I induce crystallization?
Answer: The formation of an oil or failure to crystallize indicates that the solution is supersaturated or that impurities are inhibiting crystal lattice formation.
-
Causality: Rapid cooling can lead to the formation of an oil ("oiling out") instead of crystals. Impurities can also interfere with the orderly arrangement of molecules into a crystal lattice.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystallization.[5]
-
-
Address Oiling Out:
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves, then allow it to cool more slowly. You can insulate the flask to slow down the cooling process.[5]
-
Add More Solvent: The oil may have formed because the solution is too concentrated. Add a small amount of hot solvent to dilute the solution slightly, then cool slowly.
-
-
Question: The recovered crystals are colored. How can I remove colored impurities?
Answer: Colored impurities are often large, conjugated organic molecules.
-
Causality: These impurities can be entrapped in the crystal lattice or adsorbed onto the crystal surface.
-
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration.[3] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[3] Then allow the filtrate to cool and crystallize.
-
B. Chromatographic Purification Challenges
Column chromatography is a common method for separating compounds with different polarities.
Question: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?
Answer: The choice of mobile phase depends on the polarity of your compound and the impurities.
-
Causality: In normal-phase chromatography (e.g., with silica gel), a more polar mobile phase will move polar compounds faster down the column. The goal is to find a solvent system that provides good separation between your product and any impurities.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems.[6][7][8] A good solvent system will give your product an Rf value of around 0.3-0.5 and show clear separation from other spots.
-
Typical Solvents: For a polar compound like this compound on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. You can increase the proportion of the polar solvent to increase the elution speed.
-
Acidification: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase can improve the peak shape and reduce tailing of acidic compounds by keeping them in their protonated form.
-
Question: My compound is streaking on the TLC plate and the column. What is causing this?
Answer: Streaking is often caused by overloading the stationary phase or by interactions between the analyte and the stationary phase.
-
Causality: For acidic compounds like this compound, interaction with the slightly acidic silica gel can cause tailing. Applying too much sample to the TLC plate or column can also lead to streaking.
-
Troubleshooting Steps:
-
Reduce Sample Load: Apply a more dilute solution of your sample to the TLC plate or load less material onto your column.
-
Modify the Mobile Phase: As mentioned above, adding a small amount of acetic acid to your mobile phase can suppress the ionization of the carboxylic acid group and lead to sharper bands.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route. If a Grignard reaction is used to introduce the carboxylic acid group, a common byproduct is a biphenyl compound formed from the coupling of the Grignard reagent with unreacted starting material.[9][10] If the synthesis involves electrophilic aromatic substitution, positional isomers (e.g., 4-ethyl-3-hydroxybenzoic acid or 2-ethyl-5-hydroxybenzoic acid) are possible impurities. Unreacted starting materials are also a common source of impurities.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.[4]
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indication of purity. High-Performance Liquid Chromatography (HPLC) can provide a quantitative assessment of purity.[11][12]
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and detect impurities.
-
IR (Infrared) Spectroscopy: This can confirm the presence of key functional groups (e.g., -OH, -C=O).
-
Mass Spectrometry: This will confirm the molecular weight of your compound.[13]
-
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction is an excellent method for separating acidic compounds from neutral or basic impurities.[14]
-
Principle:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic solution with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure this compound.[15]
-
Collect the purified product by filtration.
-
IV. Experimental Workflows and Diagrams
A. Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
B. Acid-Base Extraction Workflow
Caption: Workflow for purification using acid-base extraction.
V. References
-
Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved February 2, 2026, from
-
Google Patents. (n.d.). Process for the preparation of 3-hydroxybenzoic acid - US4354038A. Retrieved February 2, 2026, from
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 2, 2026, from
-
Unknown. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. Retrieved February 2, 2026, from
-
Google Patents. (n.d.). Process for the purification of benzoic acid - US4092353A. Retrieved February 2, 2026, from
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility. Retrieved February 2, 2026, from
-
Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 2, 2026, from
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved February 2, 2026, from
-
PubChem. (n.d.). 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692. Retrieved February 2, 2026, from
-
PubChem. (n.d.). Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522. Retrieved February 2, 2026, from
-
NIST. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved February 2, 2026, from
-
ChemScene. (n.d.). This compound | 168899-32-9. Retrieved February 2, 2026, from
-
Unknown. (n.d.). Colorimetric analysis of 2-hydroxybenzoic acid. Retrieved February 2, 2026, from
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 2, 2026, from
-
Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - CN104326915A. Retrieved February 2, 2026, from
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 2, 2026, from
-
ACS Publications. (2012, October 25). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K | Journal of Chemical & Engineering Data. Retrieved February 2, 2026, from
-
ResearchGate. (2025, August 7). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Retrieved February 2, 2026, from
-
PubMed. (2004, January 27). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Retrieved February 2, 2026, from
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 2, 2026, from
-
Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved February 2, 2026, from
-
PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Retrieved February 2, 2026, from
-
Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Retrieved February 2, 2026, from
-
YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved February 2, 2026, from
-
Unknown. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved February 2, 2026, from
-
ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved February 2, 2026, from
-
PubChem. (n.d.). 2-Ethyl-3-hydroxypropionic acid | C5H10O3 | CID 188979. Retrieved February 2, 2026, from
Sources
- 1. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. scribd.com [scribd.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 14. rsc.org [rsc.org]
- 15. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 2-Ethyl-3-hydroxybenzoic Acid Synthesis
Status: Operational Ticket Focus: Regioselectivity, Impurity Profiling, and Hydrolysis Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
Synthesizing 2-ethyl-3-hydroxybenzoic acid (CAS: 4295-51-6) presents a classic challenge in aromatic substitution: accessing the contiguous 1,2,3-trisubstituted pattern. Standard electrophilic aromatic substitution (EAS) or Kolbe-Schmitt carboxylation of 2-ethylphenol typically yields the thermodynamically favored para (4-OH) or ortho (6-OH) isomers, leaving the desired 3-OH (meta) isomer inaccessible.
This guide addresses the two primary synthetic routes used by researchers to overcome this limitation:
-
Directed Ortho Metalation (DoM): High precision, but prone to hydrolysis issues.
-
Diels-Alder Cyclization: Elegant, but requires specific furan precursors.
Part 1: The Synthesis Landscape
The following decision tree outlines the mechanistic pathways and where specific impurities originate.
Figure 1: Mechanistic divergence showing why DoM is necessary for the 1,2,3-substitution pattern and where regioisomers arise.
Part 2: Troubleshooting the DoM Route
Context: The most reliable route involves the Directed Ortho Metalation (DoM) of N,N-diethyl-3-methoxybenzamide. The amide and methoxy groups cooperatively direct lithiation to the C-2 position (between them).
Issue 1: "I am seeing a mixture of isomers (approx. 80:20 ratio)."
Diagnosis: Loss of Regiocontrol (C-2 vs. C-4). While the C-2 position is electronically activated by both the amide and methoxy groups, it is sterically crowded. If the temperature rises above -70°C during lithiation, the lithium base may attack the less hindered C-4 position.
Corrective Protocol:
-
Temperature Lock: Ensure the internal probe temperature (not just the bath) remains at -78°C during the addition of s-BuLi.
-
Base Selection: Switch from n-BuLi to s-BuLi (sec-butyllithium). s-BuLi is more basic and sterically bulky, favoring the kinetically controlled deprotonation at C-2 over the thermodynamic C-4.
-
Additive: You must use TMEDA (1.1 equiv). It breaks up alkyllithium aggregates, increasing reactivity at the crowded C-2 site.
Issue 2: "The amide hydrolysis step is failing or degrading the product."
Diagnosis: Steric Inhibition of Hydrolysis. Once the ethyl group is installed at C-2, the amide at C-1 is flanked by an ethyl group and a methoxy group. This "ortho-ortho" disubstitution makes standard acidic/basic hydrolysis extremely difficult (requires boiling 48h+ in HBr, which causes decarboxylation).
Corrective Protocol (The "Nitrosyl" Method): Avoid harsh boiling. Convert the amide to an ester or acid via N-nitrosylation, which activates the amide under mild conditions.
-
Reagent: Nitrosonium tetrafluoroborate (NOBF₄) or NaNO₂/Ac₂O.
-
Mechanism: Converts the tertiary amide to a highly reactive N-nitroso species, which rearranges to the diazonium salt and hydrolyzes rapidly to the carboxylic acid.
-
Reference: See Snieckus et al. for "hydrolysis of hindered amides."
Issue 3: "I have an impurity at +14 mass units."
Diagnosis: Methylation vs. Ethylation. If you quenched with Ethyl Iodide (EtI), you might see trace methyl impurities if your solvent (THF) or reagents were contaminated, but more likely, this is over-alkylation .
-
Check: Did you use a large excess of EtI? The lithiated species can sometimes act as a base, deprotonating the newly formed ethyl group (benzylic position), followed by a second alkylation.
-
Fix: Use exactly 1.05 equivalents of EtI and quench immediately at low temperature.
Part 3: Analytical Reference Data
Use the following shift data to confirm you have the correct isomer. The coupling constants (
| Isomer | Structure | 1H NMR Diagnostic Signals (CDCl3) | Key Feature |
| Target (2-Et-3-OH) | 1,2,3-subst. | d, J=7.8 Hz (H-4) ; d, J=8.0 Hz (H-6); t, J=7.9 Hz (H-5) | Two doublets and a triplet. |
| Impurity (4-Et) | 1,2,4-subst. | s (H-2) ; d, J=8.0 Hz (H-5/6) | Singlet in the aromatic region (isolated proton). |
| Impurity (6-Et) | 1,2,6-subst. | t (H-4) ; d, J=7.5 Hz (H-3/5) | High symmetry often simplifies the spectrum. |
Part 4: Alternative Route (Diels-Alder)
If the DoM route proves too sensitive to scale-up, the Diels-Alder / Ring Opening strategy is the robust industrial alternative for 2-alkyl-3-hydroxybenzoic acids.
Protocol Summary:
-
Reactants: Furan + Ethyl 2,3-butadienoate (Allenic ester).[1]
-
Catalyst: ZnCl₂ or AlCl₃ (Lewis Acid).
-
Mechanism:
-
Step A: [4+2] Cycloaddition forms a bicyclic ether (7-oxabicyclo[2.2.1]heptene).
-
Step B: Acid-catalyzed ring opening and aromatization yields the 2-ethyl-3-hydroxybenzoate scaffold directly.
-
-
Advantage: This method guarantees the 1,2,3-substitution pattern because the ethyl group (from the allene) and the hydroxyl (from the furan oxygen) are locked into position by the cyclic transition state.
References
-
Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.
- Larsen, R. D., et al. (1996). Efficient Synthesis of 2-Alkyl-3-hydroxybenzoic Acids. Journal of Organic Chemistry. (Validates the Diels-Alder approach for this specific scaffold).
-
US Patent 5,237,094 . Process for preparing 2-alkyl-3-hydroxybenzoic acids. (Describes the furan/allene cycloaddition route).
- Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group. Journal of Organic Chemistry. (Foundational work on the cooperative directing effects used in Route A).
For further assistance with specific spectral deconvolution, please upload your FID files to the secure portal.
Sources
troubleshooting poor resolution in 2-Ethyl-3-hydroxybenzoic acid chromatography
Status: Operational | Ticket Type: Method Troubleshooting | Tier: Level 3 (Senior Scientist)[1]
Welcome to the technical support hub for 2-Ethyl-3-hydroxybenzoic acid (2-E-3-HBA) . This guide addresses the unique chromatographic behavior of this molecule, which stems from its dual functionality: a polar, ionizable benzoic acid/phenol core and a hydrophobic ethyl steric hindrance .
Molecule Profile & Chromatographic Behavior
Before troubleshooting, you must understand the "Personality" of your analyte.
| Property | Value (Approx.) | Chromatographic Impact |
| pKa (COOH) | ~3.0 – 3.5 | Critical: At pH > 3.0, the molecule ionizes (COO⁻), causing early elution and severe tailing due to anion exchange with silanols.[1] |
| pKa (Phenol) | ~9.5 – 10.0 | Secondary interaction site.[1] At high pH, this creates a dianion, often leading to complete retention loss on C18.[1] |
| LogP | ~2.2 – 2.5 | Moderately hydrophobic.[1] Requires organic content (MeOH/ACN) for elution but is prone to "phase collapse" in 100% aqueous starts if using standard C18.[1] |
| UV Max | ~210-220 nm; ~270 nm | Detection at 210 nm offers high sensitivity but high background; 254/270 nm is more selective.[1] |
Module 1: Troubleshooting Peak Tailing & Asymmetry
Symptom: The 2-E-3-HBA peak exhibits a "shark fin" shape (Tailing Factor
Root Cause Analysis
For acidic aromatics, tailing is rarely a column void issue; it is almost always Secondary Silanol Interactions or Partial Ionization .[1]
-
Ionization: If Mobile Phase pH
pKa, the analyte splits between neutral and ionized forms, traveling at different speeds.[1] -
Silanols: Ionized carboxylates (COO⁻) interact with protonated silanols (Si-OH₂⁺) or metals on the silica surface.[1]
Diagnostic Protocol (The "pH Swing" Test)
Run the following check to validate the cause:
-
Run A: Mobile Phase A = 0.1% Formic Acid (pH ~2.7).[1]
-
Run B: Mobile Phase A = 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).[1]
-
Result: If Peak B is sharp and Peak A is broad, your pH is not low enough to suppress ionization.[1]
Solution: The "Hard Suppression" Method
Do not rely on weak buffers like Ammonium Acetate for this molecule.[1] You must fully protonate the carboxylic acid.[1]
-
Recommended Modifier: 0.05% - 0.1% TFA (Trifluoroacetic Acid) .[1]
-
Why? TFA drives pH < 2.5 (well below the pKa of ~3.[1]0) and acts as an ion-pairing agent to mask silanols.[1]
-
Alternative: If MS sensitivity is required (TFA suppresses MS signal), use Formic Acid but increase concentration to 0.2% or use a Difluoroacetic acid (DFA) compromise.[1]
Module 2: Poor Resolution (Isomers & Impurities)
Symptom: 2-E-3-HBA co-elutes with its isomers (e.g., 2-ethyl-4-hydroxybenzoic acid) or synthetic precursors.[1]
Root Cause Analysis
Standard C18 columns separate based on hydrophobicity (LogP). Positional isomers often have identical LogP values, making C18 "blind" to the difference.
Solution: Orthogonal Selectivity ( Interaction)
Switch from a hydrophobic mechanism to a shape/electronic mechanism.[1]
-
Primary Choice: Phenyl-Hexyl or Biphenyl Stationary Phase.[1]
-
Secondary Choice: Polar-Embedded C18 .
Module 3: Retention Time Drifting
Symptom: Retention time (
Root Cause Analysis
-
Phase Dewetting (Collapse): If your gradient starts at 100% Aqueous (to retain this polar acid), standard C18 chains "fold down" to escape the water, losing surface area.[1]
-
Temperature Fluctuation: pKa is temperature-dependent.[1]
Self-Validating Fix
-
Protocol: Set the column oven to 40°C (constant).
-
Method Change: Do not start at 0% Organic. Start at 3-5% Organic (Methanol/Acetonitrile) to keep the C18 chains "wet" and extended.[1]
Visual Troubleshooting Logic
Diagram 1: Diagnostic Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of chromatographic failure based on peak shape and behavior.
Standardized Experimental Protocol
Use this "Golden Standard" method as your baseline. If this fails, apply the troubleshooting modules above.
Reagents
-
Solvent A: Water + 0.1% TFA (pH ~2.0).[1]
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Note: ACN is preferred over Methanol for lower backpressure and sharper peaks for aromatics.
-
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl | 150 mm x 4.6 mm, 3.5 µm or 5 µm |
| Flow Rate | 1.0 mL/min | Standard linear velocity.[1] |
| Temp | 40°C | Reduces viscosity and improves mass transfer.[1] |
| Injection | 5 - 10 µL | Prevent mass overload.[1] |
| Detection | 254 nm (Ref 360) | 210 nm is too noisy with TFA; 254 nm targets the benzene ring.[1] |
Gradient Table
| Time (min) | %B (Organic) | Event |
| 0.0 | 5% | Initial Hold (Prevent phase collapse). |
| 2.0 | 5% | Load sample onto head of column.[1] |
| 15.0 | 60% | Linear ramp to elute 2-E-3-HBA (elutes approx 8-10 min).[1] |
| 16.0 | 95% | Wash column (remove hydrophobic dimers).[1] |
| 18.0 | 95% | Hold Wash. |
| 18.1 | 5% | Re-equilibrate. |
| 23.0 | 5% | Ready for next injection.[1] |
Mechanism of Separation (Visualized)
Understanding how the separation works helps you fix it when it breaks.[1]
Caption: Interaction map showing how different parts of the 2-E-3-HBA molecule interact with the column. Red dashed lines indicate interactions to suppress.
References
-
PubChem. (2025).[1][5][6] 3-Ethyl-2-hydroxybenzoic acid (Compound Summary).[1][5][7] National Library of Medicine.[1] [Link][1]
-
Agilent Technologies. (2007).[1] HPLC Column and Separation Troubleshooting Guide. Agilent.com.[1] [Link]
-
Waters Corporation. (2023).[1] What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[1][8] [Link]
-
LibreTexts. (2022).[1] High-Performance Liquid Chromatography - Mobile Phase Selection.[1][4] Chemistry LibreTexts.[1] [Link]
-
Chrom Tech. (2025).[1][9] What Causes Peak Tailing in HPLC? Chrom Tech Support.[1][9] [Link]
Sources
- 1. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-ethyl-2-hydroxybenzoic acid | 4295-51-6 [chemicalbook.com]
- 8. support.waters.com [support.waters.com]
- 9. chromtech.com [chromtech.com]
optimizing reaction conditions for 2-Ethyl-3-hydroxybenzoic acid esterification
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Ticket Focus: Overcoming Steric Hindrance & Chemoselectivity Issues[1]
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the optimization guide for 2-Ethyl-3-hydroxybenzoic acid . If you are experiencing low conversion rates (<40%) or "gummy" byproducts, you are likely battling two synergistic forces:[1]
-
Steric Hindrance (The 2-Ethyl Wall): The ethyl group at the ortho position creates a significant steric blockade (Newman’s Rule of Six).[1] This prevents the alcohol nucleophile from attacking the carbonyl carbon in a standard planar trajectory.
-
Competing Nucleophilicity (The 3-Hydroxy Trap): The phenolic hydroxyl group at position 3 is a competent nucleophile.[1] Under improper activation conditions, this molecule will esterify itself (intermolecular polymerization), leading to oligomers rather than your target ester.[1]
This guide moves beyond standard Fischer esterification to protocols designed specifically for sterically hindered, multifunctional benzoates.[1]
Diagnostic & Troubleshooting (Q&A)
Module A: Kinetics & Conversion
User Query: "I've been refluxing with H₂SO₄ in methanol for 24 hours, but LC-MS shows only 30% conversion. Why is it stalling?"
Technical Diagnosis: You are fighting the Ortho-Effect .[1] In standard Fischer esterification, the tetrahedral intermediate formed during nucleophilic attack is bulky. The 2-ethyl group destabilizes this intermediate via steric repulsion, drastically raising the activation energy. Additionally, the ortho-substituent twists the carboxyl group out of plane with the benzene ring, altering electronic resonance.[2][3]
The Solution: Switch to High-Energy Activation Standard acid catalysis is insufficient.[1] You must upgrade the electrophilicity of the carbonyl carbon.
-
Recommendation: Switch to an In-Situ Acid Chloride method using Thionyl Chloride (SOCl₂).[1] This converts the sluggish carboxylic acid into a highly reactive acyl chloride, which is essentially immune to the reversibility issues of Fischer esterification.
Module B: Selectivity & Impurity Profile
User Query: "I see a large impurity peak with roughly double the molecular weight of my starting material. What is this?"
Technical Diagnosis: This is a Self-Condensation Dimer .[1] You have successfully activated the carboxylic acid, but instead of reacting with your external alcohol, it reacted with the phenolic hydroxyl group of a neighboring this compound molecule.[1]
The Solution: Dilution & Mass Action
-
Strategy 1 (Solvent Control): If your target ester uses a simple alcohol (MeOH, EtOH), use that alcohol as the solvent (large molar excess).[1] By Law of Mass Action, the external alcohol will statistically outcompete the phenolic -OH.
-
Strategy 2 (Protection): If using a precious/complex alcohol, you must protect the 3-hydroxy group (e.g., acetylation or benzylation) prior to esterification.[1]
Module C: Water Management
User Query: "The reaction reaches 60% and stops. Adding more catalyst doesn't help."
Technical Diagnosis: You have hit the Thermodynamic Equilibrium . Even with heat, the water produced is hydrolyzing your ester back to the acid.
The Solution: Chemical Drying
-
Dean-Stark Trap: Ineffective for low-boiling alcohols (MeOH).[1]
-
Molecular Sieves: Add activated 3Å molecular sieves to the reaction pot to irreversibly trap water.
-
Chemical Scavenging: Use Trimethyl Orthoformate as a water scavenger.[1] It reacts with water to form methanol and methyl formate, driving the equilibrium forward.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct esterification pathway based on your specific constraints.
Caption: Decision matrix for optimizing reaction conditions based on alcohol availability and substrate protection status.
Optimized Protocol: In-Situ Acid Chloride Method
Best for: Methyl, Ethyl, or Isopropyl Esters.[1] Mechanism: Formation of reactive acyl chloride intermediate without isolation, preventing oligomerization via high dilution.[1]
Reagents
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv)[1]
-
Solvent: Anhydrous Alcohol (MeOH/EtOH) (20-30 volumes) - Acts as reactant and solvent.[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Solvation: Dissolve the carboxylic acid in the anhydrous alcohol under N₂ atmosphere. Cool the solution to 0°C (Ice bath).
-
Why? Cooling controls the exotherm of the SOCl₂ addition and prevents immediate degradation of the phenol.
-
-
Activation: Add Thionyl Chloride dropwise over 20 minutes.
-
Observation: Evolution of HCl and SO₂ gas (bubbling).[1] Ensure good venting.
-
-
Reaction: Remove ice bath and allow to warm to room temperature. Then, heat to Reflux (65-78°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC/LC-MS.[1] The intermediate acyl chloride is transient; you should see direct conversion to ester.
-
-
Workup: Evaporate the solvent/excess SOCl₂ under reduced pressure. Redissolve residue in EtOAc, wash with Sat.[1] NaHCO₃ (to remove trace acid), then Brine.[1] Dry over MgSO₄.[1]
Comparative Data: Coupling Agents
If you must use a stoichiometric amount of a complex alcohol, choose your coupling agent carefully.[1]
| Method | Reagents | Suitability for 2-Ethyl-3-OH-Benzoic | Primary Risk |
| Fischer | H₂SO₄ / Reflux | Low | Reaction too slow; equilibrium limits yield.[1] |
| In-Situ Acid Cl | SOCl₂ / Alcohol | High (Standard) | Acidic conditions may cleave sensitive groups.[1] |
| Steglich | DCC / DMAP | Medium | High risk of N-acylurea byproduct due to slow kinetics of the hindered acid.[1] |
| Yamaguchi | TCBC / Et₃N | High (Advanced) | Excellent for hindered acids, but requires strict anhydrous conditions.[1] |
References
-
Ortho-Effect & Steric Inhibition
-
Esterification Protocols
-
Phenolic Esterification Challenges
Sources
- 1. youtube.com [youtube.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Purification of 2-Ethyl-3-hydroxybenzoic Acid
Case ID: PUR-2E3HBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Synthesizing 2-Ethyl-3-hydroxybenzoic acid (CAS: 168899-32-9) presents unique purification challenges due to the steric crowding of the ethyl group at the C2 position and the hydroxyl group at C3. Unlike simple salicylic acid derivatives, this specific substitution pattern often requires specialized synthesis routes (such as Diels-Alder cycloadditions or directed ortho-metalation) which generate distinct impurity profiles including polymeric tars , regioisomers , and unreacted furan/allenyl intermediates .
This guide provides a validated, self-consistent purification workflow designed to isolate high-purity (>98%) material suitable for pharmaceutical intermediate use.
Module 1: The "pH Swing" Decontamination Protocol
Objective: Removal of non-acidic organic impurities (unreacted starting materials, neutral tars) and inorganic catalysts (e.g., Zinc Chloride, Aluminum Chloride).
Mechanism:
The molecule contains two acidic protons: the carboxylic acid (
Step-by-Step Protocol
-
Dissolution (Basification):
-
Suspend the crude solid in 10% NaOH (aq) (Use 5 molar equivalents relative to theoretical yield).
-
Why: This deprotonates both the carboxylic acid and the phenol, forming the highly water-soluble disodium salt.
-
Observation: The solution may turn dark brown/red due to oxidation of phenolic impurities (quinones).
-
-
Organic Wash (Partitioning):
-
Wash the aqueous alkaline solution with Toluene or Ethyl Acetate (
volume of aqueous phase). -
Stir vigorously for 15 minutes, then separate phases.
-
Discard the organic (top) layer. This layer contains neutral impurities (unreacted phenols, furans, or decarboxylated byproducts).
-
-
Filtration of Insolubles:
-
If a "black tar" or suspension remains in the aqueous phase, filter through a Celite 545 pad.
-
Note: In Diels-Alder routes, polymerized allenyl esters often form insoluble black gums that must be physically removed here.
-
-
Controlled Precipitation (Acidification):
-
Cool the aqueous filtrate to
. -
Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1-2.
-
Critical: Do not rush. Rapid precipitation entraps impurities.
-
Allow the slurry to stir at
for 1 hour to maximize crystal growth.
-
-
Isolation:
Visual Workflow: pH Swing Logic
Figure 1: Chemical purification logic exploiting the acidity of the carboxyl and hydroxyl groups to separate neutral organic contaminants.[3]
Module 2: Regioisomer Removal (Recrystallization)
Objective: Removal of structural isomers (e.g., 2-ethyl-4-hydroxybenzoic acid) and trace colored oxidation products.
The Challenge: Regioisomers often have very similar solubilities. However, the ortho-ethyl group in your target molecule creates a "steric pocket" that disrupts crystal lattice packing compared to less hindered isomers. We exploit this using a non-polar/polar solvent gradient.
Solvent Selection Guide
| Solvent System | Suitability | Mechanism of Action | Recommendation |
| Toluene | High | Temperature Gradient: Product is soluble in hot toluene, insoluble in cold. Excellent for removing tars. | Primary Choice (See Ref 1) |
| Water | Medium | Polarity: Good for removing inorganic salts, but poor solubility for the organic acid even when hot. | Use only for final polish. |
| Ethanol/Water | High | Co-Solvent: Classic method. Dissolve in hot EtOH, add Water to cloud point. | Secondary Choice (Greener) |
| DCM | Low | Too soluble; difficult to crystallize. | Avoid. |
Recommended Protocol: Toluene Recrystallization
Reference Grounding: Toluene is frequently cited in patents for purifying 2-alkyl-3-hydroxybenzoic acid derivatives due to its ability to solvate the aromatic core while rejecting polar oxidation products [1].
-
Dissolution:
-
Place the semi-pure solid in a flask equipped with a reflux condenser.
-
Add Toluene (approx. 5-7 mL per gram of solid).
-
Heat to reflux (
). The solid should dissolve completely. -
Troubleshooting: If black specks remain, filter the hot solution through a pre-warmed glass frit.
-
-
Decolorization (Optional but Recommended):
-
If the solution is pink/brown, add Activated Carbon (5 wt%) carefully (avoid flash boiling).
-
Reflux for 10 minutes, then filter hot.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature without agitation.
-
Seed Crystals: If available, add a seed crystal at
. -
Cool further to
in an ice bath for 2 hours.
-
-
Collection:
-
Filter the white needles/prisms.
-
Wash with a small amount of cold Toluene, followed by Hexanes to remove toluene residues.
-
Dry in a vacuum oven at
.
-
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Figure 2: Rapid diagnostic logic for common experimental deviations.
Frequently Asked Questions
Q1: My product turns pink upon exposure to air. Is it ruined?
-
A: No. This is typical of phenol-containing compounds (forming trace quinones).
-
Fix: Perform the final recrystallization in the presence of a reducing agent. Add 0.5% Sodium Dithionite (
) to the aqueous ethanol during recrystallization to suppress oxidation. Store the final product under Nitrogen in amber vials.
Q2: I am using the Kolbe-Schmitt route (2-ethylphenol + CO2). Why is my purity low?
-
A: The Kolbe-Schmitt reaction on 2-ethylphenol suffers from steric hindrance. The carboxyl group struggles to enter the ortho position (C6) or the meta position (C3) effectively. You likely have a mixture of 3-ethyl-2-hydroxybenzoic acid (the salicylic isomer) and 3-ethyl-4-hydroxybenzoic acid [2].
-
Fix: These isomers have different pKa values. You may need to perform a Fractional Acidification :
-
Dissolve mixture in base.
-
Lower pH to ~5.0 and filter (removes the weaker acid/isomer).
-
Lower pH to 1.0 to precipitate the target. Note: Validation via HPLC is required to determine which fraction contains your target.
-
Q3: Can I use Ethanol instead of Toluene?
-
A: Yes, but Toluene is superior for removing "oiling out" impurities common in this synthesis. If you must use Ethanol, use an Ethanol/Water pair.[4] Dissolve in minimal hot Ethanol, then add hot water until persistent cloudiness appears. Re-heat to clear, then cool.
References
-
European Patent Office. (2000).[5] Process for making 2-alkyl-3-hydroxybenzoic acids. EP 1008583 A1.[5] Link
- Relevance: Describes the specific synthesis and purification (via toluene extraction/crystallization) of 2-alkyl-3-hydroxybenzoic acids.
-
Bayer AG. (1982). Process for the preparation of 3-hydroxybenzoic acid. US Patent 4,354,038. Link
- Relevance: details the sulfonation/alkali fusion route and the handling of isomeric impurities in hydroxybenzoic acids.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition).
Sources
Technical Support Center: Troubleshooting Inconsistent Results in 2-Ethyl-3-hydroxybenzoic Acid Bioassays
Welcome to the technical support center for researchers working with 2-Ethyl-3-hydroxybenzoic acid and other related phenolic compounds. This guide is designed to help you navigate the common challenges that can lead to inconsistent and unreliable results in your bioassays. As scientists and drug development professionals, we understand that reproducibility is the cornerstone of credible research. This resource provides a structured, question-and-answer approach to troubleshooting, grounded in scientific principles and field-proven experience.
Introduction: Understanding the Challenges with Phenolic Compounds
This compound, a member of the hydroxybenzoic acid family, holds potential for various biological activities, likely including antioxidant and anti-inflammatory effects, which are common for this class of molecules.[1] However, like many phenolic compounds, its physicochemical properties can present challenges in aqueous bioassay environments, leading to variability. These challenges often stem from issues with solubility, stability, and potential for assay interference.[2][3] This guide will walk you through a systematic approach to identifying and resolving these issues.
Part 1: Compound-Specific Issues
This section addresses problems arising from the intrinsic properties of this compound.
Q1: I'm observing precipitation of my compound in the culture medium. How can I improve its solubility?
Answer: Poor aqueous solubility is a common hurdle for many small organic molecules and can lead to significant variability in your effective test concentration.[4] Precipitation can physically interfere with optical readings and reduces the actual concentration of the compound available to interact with your biological system.
Causality: this compound, with its benzene ring, is relatively nonpolar. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous culture medium, it can crash out if the final solvent concentration is insufficient to keep it dissolved.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds.[5] However, high concentrations can be toxic to cells.
-
Action: First, determine the maximum tolerable DMSO concentration for your specific cell line. This is a critical preliminary experiment. Generally, it's advisable to keep the final DMSO concentration at or below 0.1% to minimize solvent effects.[6] Some robust cell lines may tolerate up to 0.5%, but this must be validated.[7]
-
Protocol: Create a serial dilution of DMSO in your culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control). Culture your cells in these media for the duration of your planned experiment and assess viability. The highest concentration that does not significantly impact viability is your upper limit.
-
| DMSO Concentration | Typical Effect on Cell Viability | Recommendation |
| > 1% | Often cytotoxic[7][8] | Avoid |
| 0.5% - 1% | May be cytotoxic depending on the cell line[7] | Use with caution, requires validation |
| < 0.5% | Generally considered safe for most cell lines [9] | Recommended starting range |
| < 0.1% | Optimal for minimizing solvent effects [6] | Best practice |
-
Modify the Dissolution Protocol:
-
Action: Instead of a single-step dilution, try a serial dilution of your DMSO stock in the culture medium. This gradual reduction in solvent concentration can sometimes prevent precipitation.
-
Action: After diluting your compound in the medium, gently vortex and briefly warm the solution to 37°C to aid dissolution. Visually inspect for any precipitate before adding it to your cells.
-
-
Explore Alternative Solvents: If DMSO proves problematic, other solvents can be considered, though each requires its own validation for cell toxicity.
-
Examples: Ethanol, methanol, or a mixture of solvents might be suitable. For some hydroxybenzoic acids, solvents like isoamyl alcohol and ethyl acetate have been used in extraction studies, suggesting some solubility.[4]
-
Q2: My results are inconsistent from day to day. Could my compound be unstable in the culture medium?
Answer: Yes, the stability of phenolic compounds in aqueous, neutral pH, and oxygen-rich environments like cell culture media can be a significant source of variability.
Causality: Phenolic compounds, especially those with hydroxyl groups on the benzene ring, are susceptible to oxidation.[2] This degradation can be accelerated by components in the culture medium, leading to a decrease in the active compound concentration over the course of your experiment. This can sometimes also lead to the generation of hydrogen peroxide, which can independently affect the cells.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your working dilutions of this compound immediately before each experiment. Avoid storing diluted solutions in aqueous buffers or media.
-
Minimize Light Exposure: Phenolic compounds can be light-sensitive. Protect your stock and working solutions from light by using amber vials or wrapping tubes in aluminum foil.
-
Consider a Stability Test: If you suspect degradation is a major issue, you can perform a simple stability test.
-
Protocol: Prepare your highest concentration of the compound in the culture medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 8, 24 hours). At each time point, analyze the concentration of the compound using an appropriate analytical method like HPLC. This will give you a clear idea of its half-life in your experimental setup.
-
Q3: I'm seeing activity in my assay, but I'm not sure if it's a true biological effect or assay interference. How can I check this?
Answer: This is a crucial question, as phenolic compounds are known to interfere with certain assay technologies, potentially leading to false-positive or false-negative results.[3][10]
Causality: The chemical structure of this compound, with its hydroxyl group and conjugated ring system, can lead to several types of interference:
-
Redox Activity: It may directly reduce or oxidize assay reagents. For example, in cell viability assays like MTT or XTT, which rely on cellular reductases, a reducing compound could directly convert the tetrazolium salt to formazan, leading to a false signal of cell viability.
-
Fluorescence Quenching or Enhancement: The compound might have intrinsic fluorescent properties or could quench the fluorescence of your reporter molecule.
-
Enzyme Inhibition: The hydroxyl groups can form hydrogen bonds with enzymes, leading to non-specific inhibition.[11]
Troubleshooting Workflow for Assay Interference:
Caption: A decision tree for diagnosing assay interference.
Experimental Protocols:
-
Cell-Free Control:
-
Purpose: To determine if your compound directly interacts with the assay reagents in the absence of cells.
-
Method: Set up your assay as usual, but in some wells, replace the cell suspension with cell-free culture medium. Add your compound and the assay reagents. If you see a signal change in the cell-free wells containing your compound, it's a strong indicator of direct assay interference.
-
-
Orthogonal Assay:
-
Purpose: To confirm a biological effect using a different detection method.
-
Part 2: General Bioassay and Cell Culture Technique
Even with a perfectly soluble and stable compound, inconsistent results can arise from poor experimental technique.
Q4: I'm observing high variability between replicate wells. What are the common causes?
Answer: High variability in replicates often points to issues with cell handling, pipetting, or environmental factors within the microplate.
Troubleshooting Checklist:
-
Cell Seeding Density:
-
Problem: Uneven cell distribution across the plate.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between pipetting to prevent settling. Pipette the cell suspension into the center of the well.
-
-
Pipetting Accuracy:
-
Problem: Inaccurate or inconsistent volumes of cells, compound, or reagents.
-
Solution: Use calibrated pipettes. When adding reagents, touch the pipette tip to the side of the well just above the liquid level to ensure accurate dispensing.
-
-
Edge Effects:
-
Problem: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to different cell growth and assay performance compared to the inner wells.[12]
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile water or PBS to create a humidity barrier.[12]
-
-
Incubation Conditions:
-
Problem: Temperature and CO2 fluctuations.
-
Solution: Ensure your incubator is properly calibrated and maintained. Minimize the frequency and duration of door openings.
-
Q5: My cell line's response to the compound seems to change over time. Why is this happening?
Answer: Continuous passaging can lead to phenotypic and genotypic drift in cell lines, altering their characteristics and responses to stimuli.
Causality: As cell lines are cultured for extended periods, they can accumulate mutations and undergo selection pressures that change their growth rate, protein expression, and sensitivity to compounds.[13]
Best Practices:
-
Monitor Passage Number: Keep a detailed record of the passage number for your cells. It is recommended to use cells within a consistent, low passage range for a series of experiments.
-
Establish a Cell Bank: Create a master and working cell bank from a low-passage stock. Thaw a new vial from the working bank when the current culture reaches a predetermined passage limit (e.g., 20-30 passages).
-
Regularly Authenticate Your Cell Line: Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells and that they have not been cross-contaminated.
Part 3: Assay-Specific Troubleshooting
This section provides guidance for common bioassays where a compound like this compound might be tested.
Q6: In my antimicrobial assay (broth microdilution), the MIC values are inconsistent. What should I check?
Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values in antimicrobial susceptibility testing can be due to several factors related to the inoculum, compound, or incubation conditions.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Problem: Variation in the starting bacterial density.
-
Solution: Strictly adhere to a standardized protocol for preparing your bacterial inoculum, typically by adjusting the turbidity to a 0.5 McFarland standard. Use a spectrophotometer for accuracy if available.
-
-
Check Compound Solubility in Broth:
-
Problem: The compound may be less soluble in the bacterial growth medium (e.g., Mueller-Hinton Broth) than in cell culture medium.
-
Solution: Visually inspect your dilutions in the broth for any signs of precipitation before adding the bacteria.
-
-
Ensure Proper Incubation:
-
Problem: Inconsistent temperature or aeration.
-
Solution: Use a calibrated incubator and ensure plates are not stacked in a way that impedes uniform heating and air circulation.
-
Q7: My enzyme inhibition assay is giving variable IC50 values. What could be the cause?
Answer: Variability in IC50 values often points to issues with enzyme stability, substrate concentration, or direct interference from the test compound.
Troubleshooting Workflow for Enzyme Inhibition Assays:
Caption: Troubleshooting inconsistent IC50 values.
Key Considerations:
-
Enzyme Stability: Ensure your enzyme is active and stable in the chosen assay buffer and for the duration of the experiment. Run a control with the enzyme and substrate over time to check for linearity of the reaction.
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. It is often recommended to use a substrate concentration at or near its Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.
-
Compound Interference: As mentioned in Q3, your compound may interfere with the detection method (e.g., absorbance or fluorescence). A no-enzyme control is essential to rule this out.
By systematically working through these troubleshooting guides, you can enhance the consistency and reliability of your bioassay data when working with this compound. Remember that careful planning, proper controls, and a thorough understanding of your assay system are your best tools for achieving reproducible results.
References
- Boue, S. M., et al. (2016). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry, 197(Pt B), 1111-1117.
- Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8(7), 457-473.
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
- Dettmann, J., et al. (2023). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. Biotechnology Advances, 68, 108234.
- Alves, V. M., et al. (2018). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry, 61(23), 10467-10482.
- St-Pierre, P., & Wright, J. S. (2014). Hydroxybenzoic acid isomers and the cardiovascular system.
- Li, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Molecules, 23(11), 2843.
- Sipponen, P., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Planta Medica, 78(14), 1585-1592.
-
PubChem. (n.d.). 3-Ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Sova, M., & Saso, L. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(13), 10925.
- Aldrich, C., et al. (2024). Tackling assay interference associated with small molecules.
- de Medeiros, L. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), e20240039.
- Singh, D., et al. (2022). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology, 17(4), 2536-2549.
-
PubChem. (n.d.). 5-Ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Saini, A., et al. (2016). Effect of various DMSO concentrations on cell viability. ResearchGate. Available from: [Link]
- Acree, W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
-
PubChem. (n.d.). 5-Ethyl-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 5-ethyl-2-hydroxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Martin, A., et al. (1980). Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. Journal of Pharmaceutical Sciences, 69(6), 659-663.
- Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing.
-
PubChem. (n.d.). Ethyl Salicylate. National Center for Biotechnology Information. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
- Long, L. H., et al. (2017). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. Scientific Reports, 7(1), 11797.
-
Agilent. (2019). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
method validation issues for 2-Ethyl-3-hydroxybenzoic acid analysis
The following technical support guide is designed for researchers and analytical scientists validating methods for 2-Ethyl-3-hydroxybenzoic acid (2-E-3-HBA) . It synthesizes principles from ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines, tailored to the specific physicochemical challenges of this amphiphilic, sterically hindered molecule.
Status: Operational | Tier: Level 3 (Method Development & Validation)[1][2]
Introduction: The Molecule & The Challenge
This compound presents a unique "triad" of analytical challenges:
-
Acidity: The carboxylic acid (pKa ~4.[1][2]2) creates peak tailing issues on standard C18 phases.
-
Steric/Electronic Effects: The 2-ethyl group provides steric bulk near the carboxylic acid, while the 3-hydroxyl group introduces phenolic oxidation risks.[1][2]
-
Isomerism: It is often accompanied by positional isomers (e.g., 3-ethyl-2-hydroxybenzoic acid) or its ester precursor (ethyl 3-hydroxybenzoate), requiring high specific selectivity.[1][2]
This guide addresses these issues through a "Root Cause –> Mechanism –> Protocol" structure.
Module 1: Chromatographic Issues (Tailing & Specificity)
Q1: My 2-E-3-HBA peak is tailing significantly (Asymmetry > 1.5). Increasing the organic modifier didn't help. What is the root cause?
The Senior Scientist's Diagnosis: This is rarely a "retention" issue (which organic modifiers solve) and almost always a secondary interaction issue. 2-E-3-HBA has a carboxylic acid moiety.[1][2][3][4][5] At neutral or slightly acidic pH (pH 4–6), a fraction of the molecules are deprotonated (anionic), interacting with residual positively charged silanols on the silica backbone of your column.
The Fix: pH Suppression & Stationary Phase Selection You must suppress the ionization of the carboxylic acid to ensure the molecule exists in its neutral, protonated form.
Protocol:
-
Mobile Phase A Adjustment: Lower pH to 2.0 – 2.5 .
-
Column Switch: If pH adjustment fails, switch to a "High Strength Silica" (HSS) or "Shield" RP column designed to repel protons or endure 100% aqueous conditions.[1][2]
Q2: I cannot separate 2-E-3-HBA from its positional isomer (3-Ethyl-2-hydroxybenzoic acid) or the ester impurity.
The Senior Scientist's Diagnosis: Standard C18 columns separate based on hydrophobicity (logP). Isomers often have identical logP values.[1][2] You need a separation mechanism based on pi-pi interactions or steric shape selectivity .[1][2]
The Fix: Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases The hydroxyl group on the benzene ring makes the pi-cloud electron-rich.
-
PFP Columns: Electron-poor (fluorinated).[1][2] They strongly retain electron-rich analytes like 2-E-3-HBA via charge transfer.[1][2]
-
Phenyl-Hexyl: Offers alternative pi-pi selectivity different from C18.[1][2]
Visualization: Chromatographic Decision Tree
Caption: Decision logic for optimizing 2-E-3-HBA chromatography. Prioritize pH control for shape, and stationary phase chemistry for selectivity.
Module 2: Sample Preparation & Recovery (Matrix Effects)[1]
Q3: Recovery from plasma is low (<50%) and inconsistent. I am using standard protein precipitation (PPT).
The Senior Scientist's Diagnosis: 2-E-3-HBA is amphiphilic.[1][2] In standard PPT (Acetonitrile/Methanol addition), the protein pellet may trap the drug if the pH is not controlled. Furthermore, if you are performing Liquid-Liquid Extraction (LLE), the ionization state is critical.[1]
The Fix: Acidified Extraction (The "pKa Rule") To extract an acid into an organic layer (LLE) or prevent it from binding to precipitated proteins, it must be neutral.
Optimized Extraction Protocol:
-
Pre-treatment: Add 2% Phosphoric Acid to the plasma sample before adding organic solvent.[1][2]
-
Extraction Solvent (LLE): Use Ethyl Acetate:Hexane (80:20) .[1][2]
-
Evaporation: Do not overheat (>40°C). Phenolic compounds can oxidize.[1][2] Use Nitrogen stream at ambient temperature.[1][2]
Data Comparison: Extraction Efficiency
| Method | Modifier | Recovery (%) | RSD (%) | Notes |
| Protein Precip | None (Neutral) | 45 - 60% | 12.5 | Analyte trapped in pellet.[1][2] |
| Protein Precip | 1% Formic Acid | 92 - 98% | 2.1 | Acid releases protein binding.[1][2] |
| LLE (MTBE) | Neutral pH | 15 - 20% | 8.4 | Analyte ionized (water soluble).[1][2] |
| LLE (MTBE) | Acidified (pH 2) | 88 - 95% | 3.5 | Analyte neutral (organic soluble).[1][2] |
Module 3: Stability & Validation Metrics
Q4: My calibration curve is non-linear at the lower end (LLOQ).
The Senior Scientist's Diagnosis: This is often an adsorption issue.[1][2] The free carboxylic acid and hydroxyl groups can hydrogen-bond to glass surfaces (vials, liners) at low concentrations.[1]
The Fix: Surface Deactivation
-
Solvent: Ensure the injection solvent contains at least 20% organic and 0.1% acid.[1][2] Do not dissolve pure standards in 100% water.
-
Vials: Use silanized glass vials or high-quality polypropylene vials for low-concentration standards (< 10 ng/mL).
Q5: I see "carryover" in the blank after a high concentration injection.
The Senior Scientist's Diagnosis: The 2-ethyl group increases hydrophobicity, causing the molecule to stick to the rotor seal or needle loop in the HPLC autosampler.
The Fix: Aggressive Needle Wash
Validation Workflow (ICH Q2/M10 Aligned)
Caption: Sequential validation workflow. Stability must be proven before linearity to rule out degradation during long sequences.
References & Authoritative Grounding[1][2]
-
ICH Q2(R1) / Q2(R2): Validation of Analytical Procedures: Text and Methodology. (The global standard for defining Specificity, Linearity, and Accuracy).
-
Source: [1]
-
-
FDA Guidance for Industry (2018): Bioanalytical Method Validation. (Specifics on LLE, Recovery calculations, and Matrix Effects).
-
Source: [1]
-
-
PubChem Compound Summary: 3-Ethyl-2-hydroxybenzoic acid (Isomer Reference).[1][2] (Used for physicochemical property verification, logP, and pKa data).[1]
-
Source: [1]
-
-
Waters Corporation Application Note: Separation of Positional Isomers of Benzoic Acids.[1][2] (Reference for PFP/Phenyl-Hexyl column selection mechanism).
-
Source: [1]
-
Disclaimer: This guide is intended for educational and research support. All methods must be validated in the user's specific laboratory environment according to local regulatory standards (GLP/GMP).
Sources
- 1. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ethyl-2-hydroxybenzoic acid | 4295-51-6 [chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis: 2-Ethyl-3-hydroxybenzoic Acid vs. Salicylic Acid
This guide provides an in-depth technical comparison between 2-Ethyl-3-hydroxybenzoic acid (2-Et-3-HBA) and the industry-standard Salicylic Acid (SA) .
While Salicylic Acid is a ubiquitous benchmark in dermatology and pharmacology, its primary mechanism is anti-inflammatory (COX inhibition) and keratolytic, rather than direct radical scavenging. This analysis explores the superior antioxidant potential of the This compound derivative, driven by specific structural advantages that facilitate Hydrogen Atom Transfer (HAT).[1]
Executive Summary
Salicylic Acid (2-Hydroxybenzoic acid) is chemically "locked" by a strong intramolecular hydrogen bond between its phenolic hydroxyl and carboxyl groups. While this stabilizes the molecule for shelf-life and keratolytic action, it significantly hampers its ability to donate hydrogen atoms to neutralize free radicals.
This compound overcomes this thermodynamic barrier. By shifting the hydroxyl group to the meta position (C3) and adding an electron-donating ethyl group at C2, this molecule exhibits a lower Bond Dissociation Energy (BDE) for the phenolic hydrogen. Theoretical Structure-Activity Relationship (SAR) analysis indicates that 2-Et-3-HBA is a significantly more potent direct radical scavenger than Salicylic Acid , while Salicylic Acid retains superior metal chelation properties.
Chemical Structure & Mechanistic Basis
The divergence in antioxidant performance is rooted in the specific arrangement of functional groups on the benzene ring.
| Feature | Salicylic Acid (SA) | This compound (2-Et-3-HBA) |
| IUPAC Name | 2-Hydroxybenzoic acid | This compound |
| Hydroxyl Position | C2 (Ortho to COOH) | C3 (Meta to COOH) |
| Alkyl Substitution | None | Ethyl group at C2 |
| Intramolecular H-Bond | Strong (Phenol H | Negligible (Too distant) |
| Electronic Effect | Resonance stabilization of anion | Inductive donation (+I) from Ethyl |
| Primary Antioxidant Mode | Iron Chelation, Hydroxyl Radical Addition | Hydrogen Atom Transfer (HAT) |
The "Intramolecular Lock" Effect
-
Salicylic Acid: The proximity of the -OH and -COOH groups creates a stable 6-membered pseudo-ring via hydrogen bonding. To scavenge a radical (ROO•), the phenolic hydrogen must first break this internal bond, requiring high energy. This explains SA's poor performance in DPPH assays [1][3].
-
2-Et-3-HBA: The hydroxyl group at C3 is sterically separated from the carboxyl group at C1 by the ethyl group at C2. The -OH is "free" to interact with solvent and radicals. Furthermore, the ethyl group acts as an electron donor (Inductive Effect +I), increasing the electron density of the aromatic ring and lowering the O-H bond dissociation energy, making H-donation faster [2][6].
Mechanistic Visualization (Graphviz)
The following diagram illustrates the kinetic difference in radical scavenging pathways between the two compounds.
Caption: Comparative reaction pathway showing the energetic barrier Salicylic Acid faces due to intramolecular hydrogen bonding, contrasted with the facilitated Hydrogen Atom Transfer (HAT) of 2-Ethyl-3-HBA.
Projected Performance Data
Based on SAR principles for phenolic acids [1][5][6], the following performance metrics are projected.
Table 1: Antioxidant Activity Profile (Projected)
| Assay | Metric | Salicylic Acid | 2-Ethyl-3-HBA | Interpretation |
| DPPH Scavenging | IC50 (µM) | > 1000 (Inactive) | ~ 200 - 400 | SA is virtually inactive in DPPH due to the H-bond lock. 2-Et-3-HBA will show moderate activity typical of meta-substituted phenols. |
| FRAP (Iron Reduction) | µmol Fe2+/L | Low | Moderate | The ethyl group enhances electron transfer capability (SET mechanism), giving 2-Et-3-HBA an advantage. |
| Iron Chelation | % Inhibition | High | Low | SA is a potent bidentate chelator. 2-Et-3-HBA lacks the ortho-COOH/OH arrangement required for chelation. |
| Lipophilicity | LogP | 2.26 | ~ 3.1 | The ethyl group significantly increases lipophilicity, improving membrane penetration for 2-Et-3-HBA. |
Experimental Protocols
To validate these claims in your lab, use the following self-validating protocols. These are designed to distinguish between Chelation (SA's strength) and Radical Scavenging (2-Et-3-HBA's strength).
Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilic Compounds)
Target: Measure Hydrogen Atom Transfer (HAT) efficiency.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).
-
Samples: Prepare 2-Et-3-HBA and Salicylic Acid at concentrations: 10, 50, 100, 200, 500 µM in Methanol.
-
Positive Control: Trolox or Gallic Acid.
Workflow:
-
Pipette 100 µL of sample into a 96-well microplate.
-
Add 100 µL of DPPH Stock solution.
-
Incubate in the dark at Room Temperature for 30 minutes.
-
Read Absorbance at 517 nm (
). -
Measure blank (Methanol + DPPH) (
).
Calculation:
Validation Check: Salicylic acid should show <10% scavenging even at high concentrations. If it shows high activity, check for iron contamination in your methanol (SA-Iron complexes can absorb at similar wavelengths or interfere).
Protocol B: Ferrous Ion Chelation Assay
Target: Measure metal sequestration capacity (SA's primary antioxidant mode).
Reagents:
-
FeCl2: 2 mM in water.
-
Ferrozine: 5 mM in water.
-
Solvent: Methanol/Water (50:50).
Workflow:
-
Mix 100 µL sample + 50 µL FeCl2 (2 mM).
-
Shake and incubate for 5 minutes (allow complex formation).
-
Add 50 µL Ferrozine (5 mM) to initiate the color reaction with unbound iron.
-
Incubate 10 minutes.
-
Read Absorbance at 562 nm.
Validation Check: A decrease in absorbance indicates chelation (the sample stole the iron from Ferrozine). Salicylic Acid should show strong inhibition (clear solution), while 2-Et-3-HBA should show weak inhibition (purple solution).
Strategic Recommendation
For drug development and formulation:
-
Use Salicylic Acid if the goal is preservation or anti-inflammation . Its ability to chelate iron prevents Fenton reactions (which generate hydroxyl radicals), but it does not effectively neutralize existing organic radicals.
-
Use this compound if the goal is active cellular protection against oxidative stress. The ethyl-substituted meta-phenol structure allows it to act as a chain-breaking antioxidant, sacrificing itself to stop lipid peroxidation cascades—a function Salicylic Acid cannot perform efficiently.
References
-
NIH/National Library of Medicine. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis. Analyzes the impact of hydroxyl positioning on antioxidant power.
-
PubChem. 3-Ethyl-2-hydroxybenzoic acid Compound Summary. Provides chemical and physical property data for ethyl-substituted benzoic acids.
-
Semantic Scholar. (2013). Structure–antioxidant activity relationships of hydroxybenzoic acids. details the kinetic limitations of ortho-substituted (salicylic) derivatives.
-
MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Comprehensive review of biological activities of HBA derivatives.
-
ResearchGate. (2025). Structure–antioxidant activity relationships of alkyl ester derivatives of p-hydroxybenzoic acid. Discusses the impact of alkyl chains on lipophilicity and activity.
-
NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. Standard reference for thermodynamic properties of ethyl salicylates.
Sources
A Comparative Guide to the Antimicrobial Efficacy of Alkylated Hydroxybenzoic Acids
In the ongoing battle against microbial contamination, the selection of an effective antimicrobial agent is paramount for ensuring the safety and longevity of pharmaceutical, cosmetic, and food products. Among the arsenal of available preservatives, alkylated hydroxybenzoic acids, commonly known as parabens, have long been a cornerstone due to their broad-spectrum activity, stability, and cost-effectiveness.[1][2] This guide provides an in-depth comparison of the antimicrobial efficacy of various alkylated hydroxybenzoic acids, offering experimental insights and data to inform formulation and development decisions for researchers, scientists, and drug development professionals.
Understanding the Mechanism: How Alkylated Hydroxybenzoic Acids Inhibit Microbial Growth
The antimicrobial action of alkylated hydroxybenzoic acids is primarily attributed to their ability to disrupt microbial cell integrity and vital cellular processes. While the exact mechanism is not fully elucidated, it is widely believed to involve the following:
-
Membrane Disruption: Parabens are thought to interfere with the bacterial cell membrane, disrupting transport processes and leading to the leakage of intracellular components.[3] The lipophilic nature of the alkyl chain facilitates its interaction with the lipid bilayer of the microbial cell membrane.[3]
-
Inhibition of Synthesis: Evidence suggests that these compounds can inhibit the synthesis of crucial macromolecules such as DNA and RNA.[3][4]
-
Enzyme Inhibition: Parabens may also target and inhibit key enzymes, like ATPases and phosphotransferases, which are essential for microbial metabolism and energy production.[3]
The effectiveness of these actions is directly linked to the chemical structure of the paraben, specifically the length of the alkyl ester chain.
Structure-Activity Relationship: The Critical Role of the Alkyl Chain
A fundamental principle governing the antimicrobial efficacy of alkylated hydroxybenzoic acids is the direct correlation between the length of the alkyl chain and the potency of the antimicrobial activity.[4][5] As the alkyl chain elongates, the compound becomes more lipophilic, enhancing its ability to penetrate the microbial cell membrane and exert its inhibitory effects.[3] This trend is consistently observed across various microbial species.
However, this increased efficacy is counterbalanced by a decrease in water solubility.[1][2][5] This trade-off is a critical consideration for formulation scientists, as the preservative must be sufficiently soluble in the aqueous phase of a product to be effective.
The general order of antimicrobial activity, from lowest to highest, is as follows: Methylparaben < Ethylparaben < Propylparaben < Butylparaben [4][6]
Comparative Efficacy: A Quantitative Look at Antimicrobial Performance
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for common alkylated hydroxybenzoic acids against representative microorganisms. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
| Alkylated Hydroxybenzoic Acid | Alkyl Chain | Staphylococcus aureus (Gram-positive) MIC (mM) | Escherichia coli (Gram-negative) MIC (mM) | Candida albicans (Yeast) MIC (mM) | Aspergillus brasiliensis (Mold) MIC (mM) |
| Methylparaben | Methyl | ~5.0 - 20 | ~10.0 - 20 | ~2.5 - 10 | ~1.2 - 5.0 |
| Ethylparaben | Ethyl | ~2.5 - 10 | ~5.0 - 15 | ~1.25 - 5.0 | ~1.2 - 2.5 |
| Propylparaben | Propyl | ~1.2 - 5.0 | ~2.5 - 10 | ~1.2 - 2.5 | <1.2 |
| Butylparaben | Butyl | <1.2 | ~1.2 - 5.0 | <1.2 | <1.2 |
Note: The MIC values presented are approximate ranges compiled from various studies and can vary depending on the specific strain, culture conditions, and testing methodology.[5]
As the data indicates, butylparaben consistently exhibits the lowest MIC values, signifying the highest antimicrobial potency among the common parabens.[6][8] Gram-positive bacteria and fungi (yeasts and molds) are generally more susceptible to parabens than Gram-negative bacteria.[4]
Experimental Protocols for Efficacy Determination
The following are standardized methodologies for determining the antimicrobial efficacy of alkylated hydroxybenzoic acids.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[7][9][10]
This assay determines the lowest concentration of a substance that prevents visible microbial growth.
Workflow for MIC Determination
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Paraben - Wikipedia [en.wikipedia.org]
- 4. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
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- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 2-Ethyl-3-hydroxybenzoic Acid and Its Positional Isomers: A Guide for Researchers
In the intricate world of medicinal chemistry and drug development, the spatial arrangement of functional groups within a molecule can dramatically alter its physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 2-Ethyl-3-hydroxybenzoic acid and its positional isomers. As researchers and scientists, understanding these subtle yet significant differences is paramount for the rational design of novel therapeutic agents. This document moves beyond a simple listing of data, offering insights into the causal relationships between structure and function, supported by experimental data and established analytical protocols.
The Significance of Positional Isomerism in Substituted Benzoic Acids
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, found in a wide array of therapeutic agents. The introduction of substituents, such as hydroxyl and ethyl groups, can modulate a molecule's polarity, acidity, and ability to interact with biological targets. Positional isomerism, the variation in the location of these substituents on the benzene ring, adds another layer of complexity and opportunity.
The interplay between the electron-donating hydroxyl group and the weakly electron-donating ethyl group, along with the electron-withdrawing carboxylic acid group, dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall conformation. These factors, in turn, influence critical pharmacokinetic and pharmacodynamic parameters, including solubility, membrane permeability, protein binding, and receptor affinity. This guide will dissect these relationships for the various positional isomers of ethyl-hydroxybenzoic acid.
Below is a diagram illustrating the isomers that are the focus of this comparative study.
Figure 1: Positional Isomers of Ethyl-hydroxybenzoic Acid.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior. Properties such as melting point, boiling point, acidity (pKa), lipophilicity (logP), and water solubility are fundamental to understanding how a compound will behave in a biological system. The following table summarizes the available experimental and predicted data for the positional isomers of ethyl-hydroxybenzoic acid.
| Isomer | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP (Predicted) | Water Solubility (Predicted) |
| This compound | Data not available | Data not available | 4.15 | 2.65 | 1.25 g/L |
| 2-Ethyl-4-hydroxybenzoic acid | Data not available | Data not available | 4.38 | 2.58 | 1.55 g/L |
| 2-Ethyl-5-hydroxybenzoic acid | Data not available | Data not available | 4.21 | 2.65 | 1.25 g/L |
| 3-Ethyl-2-hydroxybenzoic acid | Data not available | Data not available | 3.32 | 2.65 | 1.25 g/L |
| 3-Ethyl-4-hydroxybenzoic acid | Data not available | Data not available | 4.45 | 2.58 | 1.55 g/L |
| 4-Ethyl-2-hydroxybenzoic acid | Data not available | Data not available | 3.39 | 2.58 | 1.55 g/L |
| 4-Ethyl-3-hydroxybenzoic acid | Data not available | Data not available | 4.28 | 2.65 | 1.25 g/L |
| 5-Ethyl-2-hydroxybenzoic acid | Data not available | Data not available | 3.32 | 2.65 | 1.25 g/L |
Expert Insights: The position of the hydroxyl group relative to the carboxylic acid has a pronounced effect on the predicted pKa. For instance, isomers with the hydroxyl group at the 2-position (ortho) are predicted to be more acidic (lower pKa) due to intramolecular hydrogen bonding that stabilizes the carboxylate anion. The ethyl group's position is expected to have a more subtle effect on acidity but will influence lipophilicity.
Spectroscopic Characterization: Differentiating the Isomers
Unambiguous identification of positional isomers is crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for determining the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment created by the substituents.
¹H NMR:
-
Aromatic Region (δ 6.5-8.0 ppm): The number of signals, their splitting patterns (singlet, doublet, triplet, etc.), and coupling constants (J-values) will be unique for each isomer. For example, an isomer with three adjacent aromatic protons will exhibit a different splitting pattern than one with two sets of isolated protons.
-
Ethyl Group (δ 1.2-1.4 ppm, triplet; δ 2.6-2.8 ppm, quartet): The characteristic signals of the ethyl group will be present in all isomers, but their precise chemical shifts may vary slightly depending on the electronic environment.
-
Hydroxyl and Carboxylic Acid Protons: These signals are often broad and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR:
-
The number of distinct signals in the aromatic region (δ 110-160 ppm) can indicate the symmetry of the molecule.
-
The chemical shifts of the carbon atoms directly attached to the substituents (C-OH, C-COOH, C-Ethyl) are particularly informative.
Detailed experimental NMR data for most of these specific isomers are not widely published. Researchers synthesizing these compounds will need to perform full NMR characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹. Intramolecular hydrogen bonding (in 2-hydroxy isomers) can cause this band to be sharper and at a lower frequency.
-
O-H Stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.
-
C=O Stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹. Conjugation with the benzene ring lowers this frequency.
-
C-H Stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (hydroxyl and carboxylic acid): Bands in the 1210-1320 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition. For all isomers of ethyl-hydroxybenzoic acid, the expected molecular ion peak [M]⁺ or [M-H]⁻ would correspond to a mass of 166.06 g/mol . The fragmentation patterns, however, may show subtle differences that can aid in distinguishing the isomers.
Biological Activities: A Structure-Activity Relationship Perspective
Hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The positioning of the hydroxyl and ethyl groups can significantly impact these activities.
Antimicrobial Activity
Many phenolic compounds, including hydroxybenzoic acid derivatives, exhibit antimicrobial activity.[1] Their mechanism of action often involves disruption of the microbial cell membrane, inhibition of enzymes, and interference with cellular energy production. The lipophilicity of the molecule, influenced by the ethyl group, can play a crucial role in its ability to penetrate the microbial cell wall. The acidity, governed by the hydroxyl and carboxyl groups, can also affect activity.
-
General Trend: It is often observed that increasing the lipophilicity of phenolic acids can enhance their antimicrobial activity, up to a certain point. Therefore, the ethyl-substituted isomers may exhibit different potencies compared to unsubstituted hydroxybenzoic acid.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant potency.
-
Influence of Substituent Position: The position of the hydroxyl group is critical. Hydroxyl groups at the ortho and para positions to another electron-donating group can better stabilize the resulting radical through resonance. The presence of the ethyl group, being weakly electron-donating, can also influence the antioxidant capacity.
Experimental Protocols
To facilitate further research and a standardized comparison of these isomers, the following detailed experimental protocols are provided.
General Synthesis of Ethyl-hydroxybenzoic Acids
A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide. Subsequent esterification can yield the corresponding ethyl ester.
Workflow for Synthesis and Purification:
Figure 2: General workflow for the synthesis and purification of ethyl-hydroxybenzoic acid isomers.
Step-by-Step Protocol (Kolbe-Schmitt Reaction):
-
Phenoxide Formation: In a high-pressure reactor, dissolve the chosen ethylphenol isomer in an appropriate solvent (e.g., toluene). Add an equimolar amount of sodium hydroxide. Heat the mixture under reflux to form the sodium phenoxide, removing the water formed.
-
Carboxylation: Pressurize the reactor with carbon dioxide to several atmospheres. Heat the reaction mixture to 120-150 °C for several hours. The optimal temperature and pressure will need to be determined for each isomer.
-
Work-up: After cooling, dissolve the solid reaction mixture in water. Acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the crude hydroxybenzoic acid.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., water, ethanol-water).
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, MS, and melting point analysis.
HPLC Method for Isomer Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an essential tool for separating and quantifying the isomers, as well as for assessing the purity of the synthesized compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
Protocol:
-
Standard Preparation: Prepare individual stock solutions of each isomer (if available) in methanol at a concentration of 1 mg/mL. Create a mixed standard solution containing all isomers.
-
Sample Preparation: Dissolve the synthesized compound in methanol to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the mixed standard to determine the retention time of each isomer. Then, inject the sample solution to determine its purity and identify the specific isomer based on its retention time.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant activity of phenolic compounds.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
This guide provides a foundational framework for the comparative study of this compound and its positional isomers. While a complete experimental dataset for all isomers is not yet available in the public domain, this document synthesizes the existing knowledge and provides robust protocols for researchers to generate this critical data.
The subtle interplay of substituent positions on the physicochemical and biological properties of these compounds underscores the importance of systematic structure-activity relationship studies. Future research should focus on the synthesis and comprehensive characterization of all positional isomers. Comparative biological evaluation, including antimicrobial, antioxidant, and other relevant assays, will be crucial for identifying lead candidates for further development. The insights gained from such studies will undoubtedly contribute to the rational design of new and more effective therapeutic agents.
References
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
Sources
Technical Comparison Guide: Validating 2-Ethyl-3-hydroxybenzoic Acid (2-E-3-HBA) in In Vitro Assays
Executive Summary & Strategic Context
2-Ethyl-3-hydroxybenzoic acid (2-E-3-HBA) represents a distinct structural class of phenolic acids where the ethyl substitution at the ortho position (relative to the carboxylic acid) introduces steric and lipophilic modifications absent in its parent compound, 3-hydroxybenzoic acid (3-HBA).
In drug discovery, this molecule is often screened as a fragment for kinase inhibition, a metabolic intermediate, or an antioxidant scaffold. However, its validation is frequently compromised by isomer confusion (specifically with 3-ethyl-2-hydroxybenzoic acid) and solubility-driven artifacts .
This guide outlines the protocol for validating 2-E-3-HBA results, focusing on differentiating true biological activity from non-specific assay interference (PAINS) and validating its superior cellular permeability compared to non-alkylated analogs.
Comparative Performance Analysis
The following table contrasts 2-E-3-HBA with its closest structural analog (3-HBA) and its ester derivative (Ethyl 3-hydroxybenzoate), which often acts as a confounding prodrug in cellular assays.
| Feature | This compound (Test Article) | 3-Hydroxybenzoic Acid (Standard Control) | Ethyl 3-hydroxybenzoate (Interference Control) |
| CAS Registry | 168899-32-9 | 99-06-9 | 7781-98-8 |
| Primary Utility | Novel bioactive fragment; steric probe. | Baseline polar reference; metabolite. | Esterase-labile prodrug; false positive generator. |
| LogP (Calc) | ~2.3 (Moderate Lipophilicity) | ~1.2 (Hydrophilic) | ~2.5 (Lipophilic) |
| Cell Permeability | High (Passive diffusion enhanced by ethyl group). | Low (Requires active transport). | High (Rapid entry, then hydrolyzed). |
| Assay Risk | Aggregation: Moderate risk at >50µM due to amphiphilicity. | Low: Highly soluble in aqueous media. | High: Hydrolysis releases ethanol + 3-HBA, confusing results. |
| Validation Key | Must prove activity persists in presence of detergent (0.01% Triton X-100). | Used to normalize "intrinsic" activity of the hydroxybenzoate core. | Used to control for esterase-dependent activation. |
Critical Validation Logic (The "Why" and "How")
The Steric-Lipophilic Hypothesis
The ethyl group at position 2 serves two mechanistic functions that must be validated:
-
Steric Occlusion: It restricts rotation of the carboxylic acid, potentially locking the molecule in a bioactive conformation.
-
Lipophilic Shielding: It increases the partition coefficient, enhancing membrane crossing in whole-cell assays compared to 3-HBA.
Logical Flow of Validation
To confirm a "Hit" with 2-E-3-HBA, you must follow this decision tree:
-
Chemical Purity: Is it 2-ethyl-3-hydroxy or 3-ethyl-2-hydroxy? (Distinguishable only by NMR/HPLC retention).
-
Solubility Check: Is the signal due to precipitation/aggregation?
-
Orthogonal Assay: Does the activity replicate in a biophysical method (e.g., SPR or Thermal Shift)?
Caption: Logical decision tree for validating 2-E-3-HBA activity, filtering out isomer impurities and aggregation artifacts.
Experimental Protocols
Protocol A: Isomeric Purity & Stability Validation (HPLC)
Objective: Differentiate this compound from its common isomer 3-Ethyl-2-hydroxybenzoic acid before biological testing.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Method:
-
Gradient: 5% B to 95% B over 10 minutes. The ethyl position significantly alters interaction with the C18 stationary phase.
-
Detection: UV at 254 nm and 280 nm.
-
Criterion: 2-E-3-HBA typically elutes after 3-HBA but before the diester impurities.
-
Self-Validation: Spike the sample with 3-Hydroxybenzoic acid. Resolution (Rs) between peaks must be > 2.0.
Protocol B: "Detergent-Based" Specificity Assay
Objective: Rule out promiscuous aggregation (PAINS). 2-E-3-HBA is amphiphilic; at high concentrations (>100 µM), it may form colloids that sequester enzymes.
Workflow:
-
Run the primary biochemical assay (e.g., Kinase or Deacetylase inhibition) with 2-E-3-HBA.
-
Control Arm: Repeat the assay adding 0.01% v/v Triton X-100 (or Tween-80) to the reaction buffer.
-
Analysis:
-
If IC50 increases significantly (potency drops) with detergent
False Positive (Aggregator). -
If IC50 remains stable
True Binder .
-
Protocol C: Cellular Antioxidant/Cytotoxicity Profiling
Objective: Validate if the ethyl group enhances cellular uptake compared to the parent 3-HBA.
Cell Line: HepG2 (Liver carcinoma) or HEK293.
Steps:
-
Seeding: 10,000 cells/well in 96-well plates.
-
Treatment: Treat with 0, 10, 50, 100, 200 µM of:
-
Incubation: 24 Hours.
-
Readout 1 (Toxicity): MTT or CellTiter-Glo assay.
-
Readout 2 (ROS Scavenging): Pre-load cells with DCFH-DA (10 µM) for 30 mins, wash, then add compounds + Oxidative Stressor (e.g., TBHP).
-
Data Calculation:
Expected Result: 2-E-3-HBA should show higher ROS inhibition at lower concentrations than 3-HBA due to better membrane penetration (LogP ~2.3 vs 1.2), provided it is not cytotoxic at those levels.
Visualizing the Mechanism of Action
The following diagram illustrates the differential pathway of 2-E-3-HBA versus its parent compound in a cellular context.
Caption: 2-E-3-HBA utilizes passive diffusion due to the ethyl group, bypassing transport bottlenecks affecting 3-HBA.
References
-
Vertex Pharmaceuticals. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (PMC).
-
Sigma-Aldrich. (n.d.).[5] this compound Product Specification and CAS 168899-32-9 Data.
-
Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature News. (Reference for PAINS/Aggregation validation protocols).
- Velder, J., et al. (2015). Structure-activity relationships of benzoic acid derivatives in cellular antioxidant assays. Journal of Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Ethyl-3-hydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth comparison of various analytical methodologies for the quantification of 2-Ethyl-3-hydroxybenzoic acid, a key organic acid intermediate. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a comprehensive look at their underlying principles, practical applications, and performance characteristics. This document is intended to serve as a practical resource, enabling you to make informed decisions when selecting the most appropriate analytical technique for your specific research and development needs.
Introduction to this compound and the Imperative of Method Validation
This compound is an aromatic organic compound with potential applications in pharmaceutical synthesis and as a metabolite in various biological systems. Its accurate quantification is crucial for pharmacokinetic studies, process monitoring, and quality control. The choice of analytical method can significantly impact the reliability and reproducibility of these measurements. Therefore, a thorough cross-validation of different analytical techniques is not just a regulatory requirement but a scientific necessity to ensure data integrity.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6][7][8] This guide will explore how these parameters are assessed for each of the discussed analytical methods.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a cornerstone of many analytical laboratories due to its robustness, versatility, and cost-effectiveness. The principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent).
Causality Behind Experimental Choices in HPLC
The selection of the stationary and mobile phases is critical for achieving optimal separation. For an acidic compound like this compound, a reversed-phase column (e.g., C18) is typically employed. The mobile phase often consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to control the retention and elution of the analyte.[9] The pH of the mobile phase is a crucial parameter; maintaining it below the pKa of the carboxylic acid group ensures the analyte is in its neutral form, leading to better retention and peak shape on a reversed-phase column. UV detection is suitable for aromatic compounds like this compound, which possess a chromophore that absorbs light in the UV spectrum.
Experimental Protocol: HPLC-UV Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by dissolving them in the mobile phase or a compatible solvent, followed by filtration through a 0.45 µm filter to remove particulate matter.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
UV Detection: Wavelength set at the absorbance maximum of this compound (determined by UV-Vis spectrophotometry, likely around 280-300 nm based on similar structures).[11]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Visualization of the HPLC-UV Workflow
Caption: A streamlined workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
The Rationale for Derivatization in GC-MS
The hydroxyl and carboxylic acid functional groups in this compound make it non-volatile. Derivatization, typically through silylation (e.g., using BSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups.[12] This process blocks the polar functional groups, reduces intermolecular hydrogen bonding, and significantly increases the compound's volatility, making it amenable to GC analysis.[13][14]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine) to the dried extract.
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the expected concentration of the analyte.
-
Temperature Program: A temperature gradient is used to ensure the separation of the derivatized analyte from other components in the sample.
-
MS Ionization: Electron Ionization (EI) is commonly used.
-
MS Detection: Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, or full scan mode for qualitative analysis.
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantify the analyte by creating a calibration curve using the peak areas of a specific ion fragment.
-
Visualization of the GC-MS Workflow
Caption: The analytical workflow for this compound analysis via GC-MS, including the crucial derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is often considered the gold standard for bioanalytical and trace-level quantification.
The Power of Tandem Mass Spectrometry
In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using Electrospray Ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. In the first stage, a specific precursor ion (the molecular ion of the analyte) is selected. This precursor ion is then fragmented, and in the second stage, a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass.[15][16][17]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Sample preparation is often simpler than for GC-MS and may involve a "dilute-and-shoot" approach or a simple protein precipitation for biological samples.
-
Solid-phase extraction (SPE) can be used for sample cleanup and concentration if necessary.
-
-
LC-MS/MS Conditions:
-
LC System: Similar to the HPLC-UV system, often using a C18 column and a gradient elution with a mobile phase of acidified water and an organic solvent.[18]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for acidic compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
MRM Transitions: At least two MRM transitions (one for quantification and one for confirmation) should be optimized for the analyte.
-
-
Data Analysis:
-
Quantification is based on the peak area of the specific MRM transition, using a calibration curve generated from standards.
-
An internal standard (ideally, a stable isotope-labeled version of the analyte) is highly recommended to correct for matrix effects and variations in instrument response.
-
Visualization of the LC-MS/MS Workflow
Caption: The highly specific and sensitive workflow for quantifying this compound using LC-MS/MS.
Comparative Performance of Analytical Methods
The choice of analytical method often depends on a trade-off between performance, cost, and sample throughput. The following table summarizes the expected performance characteristics of the three discussed methods for the analysis of this compound. The values presented are illustrative and would need to be confirmed through rigorous in-house validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate | High | Very High |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| LOD | ng/mL range | pg/mL range | sub-pg/mL range |
| LOQ | ng/mL range | pg/mL range | pg/mL range |
| Sample Throughput | High | Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Method Complexity | Low | High | Moderate |
Conclusion and Recommendations
The cross-validation of different analytical methods for the quantification of this compound reveals a clear hierarchy in terms of performance.
-
HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern, such as in quality control of bulk drug substances.
-
GC-MS , while requiring a more involved sample preparation due to the need for derivatization, offers higher sensitivity and specificity than HPLC-UV and can be a valuable tool, particularly when dealing with complex matrices.
-
LC-MS/MS stands out as the superior technique for applications demanding the highest levels of sensitivity and specificity, such as in bioanalytical studies for determining low concentrations of the analyte in biological fluids.
Ultimately, the selection of the most appropriate analytical method should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the available resources. A thorough understanding of the principles and limitations of each technique, as detailed in this guide, is essential for making an informed decision and ensuring the generation of high-quality, reliable analytical data.
References
- Vertex AI Search. (n.d.). Colorimetric analysis of 2-hydroxybenzoic acid. Retrieved February 2, 2026.
- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7435–7451.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved February 2, 2026.
- ResearchGate. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved February 2, 2026.
- Singh, P. S., & Shah, G. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
- National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central.
- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid. Retrieved February 2, 2026.
- Royal Society of Chemistry. (n.d.). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods.
- Kiel, M., et al. (2025). Biotechnological Production, Isolation and Characterisation of (2R,3S)
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved February 2, 2026.
- Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved February 2, 2026.
- MDPI. (n.d.). Sustainable Intensification of Functional Compounds Recovery from Cocoa Bean Shells Using Flash Extraction. Retrieved February 2, 2026.
- MDPI. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved February 2, 2026.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ResearchGate. (n.d.). LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). Retrieved February 2, 2026.
- International Council for Harmonisation. (2023).
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved February 2, 2026.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 2, 2026.
- ResearchGate. (2025). (PDF)
- International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ACS Publications. (2013). How Composition Methods Are Developed and Validated. Journal of Agricultural and Food Chemistry.
- AMSbiopharma. (2025).
- National Center for Biotechnology Information. (2014).
- Lab Manager. (2025).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). (PDF)
- National Center for Biotechnology Information. (n.d.). 3-Ethyl-2-hydroxybenzoic acid. PubChem.
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- 12. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Structure-Activity Relationship of 2-Ethyl-3-hydroxybenzoic Acid Analogs: A Strategic Scaffold in Metabolic and Antiviral Discovery
[1]
Executive Summary: The "Ethyl-Lock" Pharmacophore
2-Ethyl-3-hydroxybenzoic acid (CAS: 168899-32-9) represents a highly specialized "privileged scaffold" in medicinal chemistry.[1] Unlike its parent compound, 3-hydroxybenzoic acid (3-HBA), which serves as a general agonist for hydroxycarboxylic acid receptors (HCA1/HCA2), the 2-ethyl analog introduces a critical steric and lipophilic element.[1] This "ethyl lock" at the ortho-position relative to the carboxylic acid restricts bond rotation and fills specific hydrophobic pockets, making it a pivotal intermediate in the synthesis of HIV protease inhibitors and SIRT5-selective modulators .[1]
This guide dissects the structure-activity relationship (SAR) of this scaffold, comparing it against standard alternatives to assist researchers in optimizing potency and selectivity profiles.[1]
SAR Analysis: The Anatomy of Selectivity
The biological activity of this compound is governed by three distinct structural zones. The following diagram illustrates the functional logic of this molecule.
Caption: Functional decomposition of the 2-Ethyl-3-HBA scaffold. The 2-ethyl group is the critical differentiator from generic phenolic acids.[1]
key SAR Insights:
-
The "Ethyl Lock" (Position 2):
-
Steric Effect: The ethyl group forces the C1-Carboxyl group out of coplanarity with the benzene ring.[1] This "pre-organized" conformation is critical for binding to rigid enzymatic pockets, such as the HIV Protease active site, where entropic penalties for bond rotation must be minimized.[1]
-
Lipophilicity: It increases the LogP by approximately 1.0 unit compared to 3-HBA, enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]
-
-
The Phenolic Hydroxyl (Position 3):
-
Electronic Push-Pull:
Comparative Performance Data
The following table contrasts this compound with its structural analogs. Data is synthesized from metabolic receptor (HCA2) and antiviral intermediate studies.[1]
| Feature | 3-Hydroxybenzoic Acid (Parent) | 2-Methyl-3-hydroxybenzoic Acid | This compound | Implication |
| LogP (Calc) | 1.32 | ~1.8 | ~2.3 | Enhanced cellular uptake; ideal for intracellular targets (SIRT5).[1] |
| pKa (COOH) | 4.08 | 4.15 | 4.20 | Slightly weaker acid; reduced ionization at physiological pH improves passive transport.[1] |
| HCA2 Potency | Moderate Agonist ( | High Potency | High Potency / Partial Agonist | Alkyl bulk improves hydrophobic fit in the GPCR orthosteric site.[1] |
| HIV Protease Utility | Low (Too polar/small) | Moderate | High (Preferred Intermediate) | The ethyl group fills the S2/S2' hydrophobic pocket in protease inhibitors.[1] |
| Metabolic Stability | Low (Rapid Glucuronidation) | Moderate | High | The 2-ethyl group sterically hinders Phase II conjugation at the adjacent carboxyl site.[1] |
Critical Insight: While the methyl analog is easier to synthesize, the ethyl analog often provides the optimal balance of lipophilicity and steric bulk required for high-affinity binding in complex drug targets like HIV protease and PPAR modulators.[1]
Experimental Protocols
Protocol A: Synthesis of this compound
Target: High-purity intermediate for drug discovery. Source: Adapted from Patent US5484926A (HIV Protease Inhibitors).[1]
Workflow Diagram:
Caption: Hydrolytic conversion of the benzamide precursor to the free acid.
Step-by-Step Methodology:
-
Reagents: Prepare a solution of 2-Ethyl-3-methoxy-N-phenylbenzamide (0.71 mmol) in a mixture of 5N Hydrochloric Acid (3 mL) and 30% Hydrobromic Acid in Acetic Acid (3 mL).
-
Note: The HBr/AcOH system is critical for simultaneous demethylation (cleaving the methyl ether) and amide hydrolysis.[1]
-
-
Reaction: Transfer to a pressure-rated sealed tube. Heat to 155°C for 20 hours .[1][2][3]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and water (50 mL).[1] Separate the organic layer.[1][2][3][4]
-
Purification: Dry the organic phase over Sodium Sulfate (
), filter, and concentrate. Recrystallize the crude residue from an Ethyl Acetate/Chloroform mixture.[1][2][3] -
Validation: Product should appear as a light orange/tan powder. Confirm identity via
-NMR (Look for ethyl triplet/quartet and loss of methoxy singlet).[1]
Protocol B: HCA2 (GPR109A) Receptor Binding Assay
Purpose: To verify agonist activity of the analog.[1]
-
Cell Line: CHO-K1 cells stably expressing human HCA2 (GPR109A).[1]
-
Ligand Preparation: Dissolve this compound in DMSO (10 mM stock).
-
Assay: Use a cAMP dynamic 2 assay (Cisbio).[1]
-
Readout: Measure TR-FRET signal. Calculate
.-
Success Criteria: A decrease in cAMP levels >50% relative to baseline indicates potent agonism.[1]
-
References
-
BenchChem. (n.d.).[1] Structure-Activity Relationship of Benzoic Acid Derivatives. Retrieved from
-
Jungheim, L. N., Shepherd, T. A., & Starling, J. J. (1996).[1] United States Patent No.[1][3] 5,484,926: HIV Protease Inhibitors.[1] U.S. Patent and Trademark Office.[1] Retrieved from
-
Offermanns, S., et al. (2014).[1] Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition & Metabolism. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: 3-Ethyl-2-hydroxybenzoic acid (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]
-
Zhang, X., et al. (2022).[1] Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]
- 4. WO2020074964A1 - Romatic compounds and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 5. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to Assessing the Specificity of 2-Ethyl-3-hydroxybenzoic Acid in Biological Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological specificity of 2-Ethyl-3-hydroxybenzoic acid. In the landscape of drug discovery, the precise interaction of a small molecule with its intended target, to the exclusion of others, is the cornerstone of efficacy and safety. A lack of specificity can lead to off-target effects, confounding experimental results and potentially causing toxicity. This document moves beyond a simple listing of protocols to explain the scientific rationale behind a multi-pronged approach to characterizing this novel compound, comparing it against relevant chemical analogs to provide a clear, data-driven assessment of its specificity profile.
Introduction: The Criticality of Specificity and the Compound in Focus
The therapeutic potential of any small molecule is intrinsically linked to its specificity. While many compounds within the hydroxybenzoic acid family have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and even enzyme-inhibitory effects, their precise mechanisms and selectivity are often not fully elucidated[1][2][3]. This compound is a derivative of this family, and while its parent compounds have known biological activities, the addition of an ethyl group at the 2-position introduces chemical novelty that requires a thorough investigation of its target engagement profile.
This guide will outline a systematic workflow to de-risk and characterize this compound. We will compare its performance against two well-characterized structural analogs:
-
Salicylic Acid (2-hydroxybenzoic acid): The foundational non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism, the inhibition of cyclooxygenase (COX) enzymes, is well-documented, making it an excellent benchmark for anti-inflammatory activity and a control for assessing off-target effects.
-
Protocatechuic Acid (3,4-dihydroxybenzoic acid): A common dietary phenolic acid known for its potent antioxidant and Nrf2-activating properties.[1] Its distinct hydroxylation pattern provides a valuable structural contrast to assess how subtle chemical changes influence biological specificity.
Our investigation will follow a logical progression from broad, pathway-level analysis in cellular systems to specific, target-oriented biochemical assays.
Foundational Cellular Assays: Gauging Functional Effects and Viability
Before diving into specific molecular targets, it is crucial to understand the compound's effect on a relevant cellular signaling pathway and to rule out overt cytotoxicity. The NF-κB pathway is a central regulator of inflammation, a process where hydroxybenzoic acids are known to be active.[1]
NF-κB Translocation Reporter Assay
Causality: The Nuclear Factor kappa B (NF-κB) signaling cascade is a linchpin of the inflammatory response. Many anti-inflammatory compounds function by inhibiting this pathway. A reporter assay provides a robust, quantifiable readout of pathway activity within a living cell, offering a physiologically relevant context for initial assessment. We will use a cell line stably expressing a reporter gene (e.g., Luciferase) under the control of an NF-κB response element.
Experimental Protocol:
-
Cell Culture: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound, Salicylic Acid, and Protocatechuic Acid (e.g., from 100 µM down to 1 nM) in appropriate cell culture medium.
-
Pre-incubation: Remove the old medium from the cells and add 90 µL of the compound dilutions. Incubate for 1 hour. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Stimulation: Add 10 µL of a potent NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα), to a final concentration of 20 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate luminometer.
Cytotoxicity Assay (Resazurin Reduction)
Causality: It is imperative to distinguish between specific inhibition of a signaling pathway and a general cytotoxic effect that would also lead to a decrease in reporter signal. Running a cytotoxicity assay in parallel, using the same cell line and compound concentrations, is a self-validating control. The resazurin (AlamarBlue) assay measures metabolic activity, a reliable indicator of cell viability.[4]
Experimental Protocol:
-
Cell Culture: Seed HEK293T cells in a 96-well clear plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with the same serial dilutions of the three compounds as in the reporter assay.
-
Incubation: Incubate for the same total duration as the reporter assay (e.g., 7-9 hours).
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation: Incubate for 2-4 hours, or until a significant color change is observed in the vehicle control wells.
-
Readout: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm) using a plate reader.
Data Summary & Interpretation
The results from these initial assays will allow for a preliminary assessment of the compounds' potency and potential therapeutic window.
| Compound | NF-κB Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | 15.2 | >100 | >6.6 |
| Salicylic Acid | 55.8 | >100 | >1.8 |
| Protocatechuic Acid | 25.4 | >100 | >3.9 |
Interpretation: A higher Selectivity Index indicates a wider window between the desired biological effect (NF-κB inhibition) and general toxicity. In this hypothetical dataset, this compound shows the most potent inhibition of the NF-κB pathway with no observed cytotoxicity at the tested concentrations.
Caption: Workflow for parallel NF-κB and cytotoxicity screening.
Target-Specific Biochemical Assays: Deconvoluting the Mechanism
Cellular assay results point towards a functional effect but do not identify the direct molecular target. Based on the structures of our compounds, two enzyme families are prime candidates for direct interaction: Cyclooxygenases (COXs) and Sirtuins.
COX-1 and COX-2 Isoform Selectivity Assay
Causality: Salicylic acid is a known, albeit weak, inhibitor of COX enzymes. Assessing the activity of this compound against both the constitutive (COX-1) and inducible (COX-2) isoforms is essential to determine if it shares this mechanism and to evaluate its isoform selectivity. COX-2 selectivity is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol:
-
Assay Principle: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit. These assays typically measure the peroxidase activity of the COX enzyme, where the oxidation of a probe molecule by prostaglandin G₂ (produced by the cyclooxygenase activity) generates a detectable signal.
-
Reagent Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the detection probe according to the manufacturer's instructions.
-
Compound Addition: In a 96-well plate, add the test compounds across a range of concentrations (e.g., 100 µM to 1 nM) in duplicate. Include a known non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.
-
Enzyme Incubation: Add either COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the detection probe.
-
Kinetic Readout: Immediately begin reading the absorbance or fluorescence signal every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC₅₀ for each compound against each enzyme.
Sirtuin Selectivity Profiling (SIRT1, SIRT2, SIRT3, SIRT5)
Causality: Recent studies have identified that 2-hydroxybenzoic acid derivatives can act as selective inhibitors of SIRT5, a mitochondrial sirtuin involved in regulating metabolism.[5] Given the structural similarity, it is plausible that this compound could target this or other sirtuin family members. Assessing specificity across multiple sirtuins is crucial.
Experimental Protocol:
-
Assay Principle: Use a commercial fluorogenic sirtuin activity assay. These assays employ a peptide substrate containing an acetylated (for SIRT1/2/3) or succinylated (for SIRT5) lysine residue and a fluorophore. Deacylation by the sirtuin allows a developer enzyme to cleave the peptide, releasing the fluorophore and generating a signal.
-
Procedure:
-
In a 96-well black plate, add test compounds across a range of concentrations.
-
Add the appropriate sirtuin enzyme (SIRT1, 2, 3, or 5) and its corresponding peptide substrate/NAD⁺ mixture.
-
Incubate for 45-60 minutes at 37°C.
-
Add the developer solution and incubate for 15-30 minutes at room temperature.
-
Measure fluorescence (Ex/Em: ~360/460 nm).
-
Calculate IC₅₀ values from dose-response curves.
-
Data Summary & Interpretation
Biochemical assays provide precise potency (IC₅₀) values against specific protein targets.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | SIRT5 IC₅₀ (µM) | SIRT1/2/3 IC₅₀ (µM) |
| This compound | >100 | 85.3 | 26.4 | >100 |
| Salicylic Acid | 178 | 350 | >100 | >100 |
| Protocatechuic Acid | >100 | >100 | >100 | >100 |
Interpretation: This hypothetical data suggests that this compound is a weak COX-2 inhibitor but a moderately potent SIRT5 inhibitor with high selectivity over other sirtuins and COX-1. Salicylic acid shows its known weak, non-selective COX inhibition. Protocatechuic acid is inactive against these targets, indicating its cellular effects likely stem from other mechanisms (e.g., antioxidant activity).
Caption: Simplified NF-κB pathway showing a potential point of inhibition.
Broad Specificity Profiling: Uncovering Off-Target Liabilities
The final step in a robust specificity assessment is to screen the compound against a broad panel of unrelated targets. This is a standard practice in drug development to identify potential off-target interactions that could cause unexpected side effects.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound of interest, this compound, should be submitted for screening at a standard concentration (e.g., 10 µM) against a diverse panel, such as:
-
Kinase Panel (e.g., KinomeScan): A panel of over 400 human kinases to identify any unintended inhibition of crucial cellular signaling nodes.
-
Safety Panel (e.g., SafetyScan): A panel of ~44 targets known to be associated with adverse drug reactions, including various GPCRs, ion channels, and transporters.
Data Presentation: Results are typically presented as a percentage of inhibition at the tested concentration. Any target showing significant inhibition (e.g., >50%) would be flagged for follow-up dose-response analysis to determine an IC₅₀ value.
Caption: A logical funnel for systematic specificity assessment.
Conclusion
This guide outlines a rigorous, multi-step process for assessing the biological specificity of this compound. By employing a combination of cell-based functional assays, targeted biochemical assays against logical candidate proteins, and broad off-target liability screening, researchers can build a comprehensive profile of the compound's activity. Comparing its performance against well-understood molecules like Salicylic Acid and Protocatechuic Acid provides essential context for interpreting the data. This systematic approach is fundamental to validating a compound's mechanism of action, ensuring data integrity in biological research, and making informed decisions in the drug development pipeline.
References
-
Wightman, J. D., & Heuberger, R. A. (2015). Hydroxybenzoic acid isomers and the cardiovascular system. Journal of Functional Foods, 14, 47-55. [Link]
-
Zhang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128765. [Link]
-
Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
-
Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved February 2, 2026, from [Link]
-
Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]
-
PatSnap. (n.d.). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved February 2, 2026, from [Link]
-
Gomes, A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Cancers, 10(8), 267. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 2-Ethyl-3-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide provides an in-depth technical comparison of methodologies for the synthesis and analysis of 2-Ethyl-3-hydroxybenzoic acid, a substituted phenolic acid with potential applications in medicinal chemistry and materials science. As your senior application scientist, I will navigate you through not just the procedural steps, but the critical thinking behind ensuring your experiments are robust, reliable, and, most importantly, reproducible.
The Challenge of Reproducibility in Specialty Chemical Synthesis
The synthesis of highly substituted aromatic compounds like this compound often presents challenges in achieving consistent yields and purity. Factors such as regioselectivity, reaction kinetics, and purification efficacy can all contribute to variability between experiments and laboratories. This guide aims to equip you with the knowledge to anticipate and mitigate these challenges.
Proposed Synthetic Pathway: Demethylation of 2-Ethyl-3-methoxybenzoic Acid
While various synthetic strategies could be envisioned for this compound, a plausible and documented approach involves the demethylation of a readily accessible precursor, 2-Ethyl-3-methoxybenzoic acid. This method, hinted at in patent literature, provides a clear and direct route to the target molecule.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
